7-Methyl-2-phenylimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-2-phenylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-11-7-8-16-10-13(15-14(16)9-11)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCPXMKBWXGLLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351857 | |
| Record name | 7-methyl-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885-91-6 | |
| Record name | 7-methyl-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical characteristics of 7-Methyl-2-phenylimidazo[1,2-a]pyridine
An In-depth Technical Guide to the Physicochemical Characteristics of 7-Methyl-2-phenylimidazo[1,2-a]pyridine
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and synthetic accessibility have made it a cornerstone for the development of therapeutics across a vast range of disease areas, including infectious diseases, oncology, and central nervous system disorders.[2] Molecules incorporating this scaffold have demonstrated a wide array of biological activities, such as anti-inflammatory, antiviral, and antiprotozoal properties.[3]
This guide focuses on a specific, well-defined derivative: 7-Methyl-2-phenylimidazo[1,2-a]pyridine . Understanding the fundamental physicochemical characteristics of this molecule is a critical prerequisite for any research or development effort, as these properties govern its behavior in both chemical and biological systems. For professionals in drug discovery, this data directly informs predictions of pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). This document provides a consolidated overview of the known structural and physicochemical properties of 7-Methyl-2-phenylimidazo[1,2-a]pyridine, alongside detailed, field-proven protocols for the experimental determination of key parameters.
Molecular and Structural Characterization
The foundational step in characterizing any chemical entity is to define its precise molecular structure and composition.
Chemical Identity
-
Chemical Name: 7-Methyl-2-phenylimidazo[1,2-a]pyridine
-
CAS Number: 885-91-6[4]
-
Molecular Formula: C₁₄H₁₂N₂[4]
-
Molecular Weight: 208.26 g/mol [4]
Caption: 2D Chemical Structure of 7-Methyl-2-phenylimidazo[1,2-a]pyridine.
Synthesis Pathway
The most common and reliable synthesis of the imidazo[1,2-a]pyridine scaffold is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone.[5] For the title compound, this involves the reaction of 2-amino-4-methylpyridine with 2-bromoacetophenone.
Caption: Generalized synthetic workflow for 7-Methyl-2-phenylimidazo[1,2-a]pyridine.
This reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to yield the aromatic fused-ring system. Purification is typically achieved by recrystallization or column chromatography.[6]
Spectroscopic Profile
-
¹H NMR (400 MHz, CDCl₃):
-
Phenyl Protons: A multiplet between δ 7.2-8.0 ppm integrating to 5H.
-
Pyridine Ring Protons: Three distinct signals in the aromatic region (δ 6.5-8.5 ppm). The proton at position 5 (adjacent to the bridgehead nitrogen) is expected to be the most downfield. The protons at positions 6 and 8 will show characteristic doublet or singlet (for H6) splitting.
-
Imidazole Proton (H3): A sharp singlet expected around δ 7.8-8.0 ppm.
-
Methyl Protons (C7-CH₃): A sharp singlet around δ 2.4 ppm.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Aromatic Carbons: Multiple signals are expected between δ 110-150 ppm. The bridgehead carbon (C8a) and the carbon bearing the phenyl group (C2) are typically distinct.
-
Methyl Carbon: A single signal in the aliphatic region, expected around δ 21-22 ppm.
-
-
Mass Spectrometry (MS-ESI): The expected protonated molecular ion [M+H]⁺ would have an m/z of 209.11.
Crystallographic Data
While the crystal structure for the title compound is not published, analysis of a closely related derivative, (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol, confirms key structural features.[7][9] The core imidazo[1,2-a]pyridine fused ring system is nearly planar, a feature that is critical for its interaction with biological targets.[7] In the derivative's crystal structure, the phenyl ring is twisted out of the plane of the fused ring system.[7][9]
Core Physicochemical Parameters
These parameters are fundamental to understanding the molecule's behavior in solution and its potential interactions in a biological environment.
| Parameter | Value / Expected Range | Significance in Drug Development | Source |
| Molecular Formula | C₁₄H₁₂N₂ | Defines molecular mass and elemental composition. | [4] |
| Molecular Weight | 208.26 g/mol | Influences diffusion and transport properties. | [4] |
| Melting Point | Not Reported. (Analog: 161-162 °C) | Indicator of purity, lattice energy, and stability. | [7] |
| Aqueous Solubility | Predicted to be low. (See Protocol 3.1) | Critical for formulation and bioavailability. | - |
| LogP (o/w) | ~3.8 (Predicted) | Measures lipophilicity; key for membrane permeability. | [Calculated for analog] |
| pKa | Not Reported. (See Discussion 2.3) | Determines ionization state at physiological pH (7.4). | - |
| TPSA | ~17.3 Ų (Predicted) | Polar Surface Area; predicts cell permeability. | [Calculated for analog] |
Solubility
Quantitative solubility data for 7-Methyl-2-phenylimidazo[1,2-a]pyridine is not available in the literature. However, based on its structure—a largely aromatic, non-polar framework—its solubility in aqueous media is expected to be low. Its synthesis often involves recrystallization from organic solvents like methanol or ethanol, indicating good solubility in these media.[9] For drug development, low aqueous solubility can be a major hurdle for oral bioavailability and requires experimental determination.
Lipophilicity (LogP)
The partition coefficient (P) between n-octanol and water is the industry standard for measuring lipophilicity. It is expressed as a logarithm (LogP). A predicted LogP for the closely related 2-(p-tolyl)imidazo[1,2-a]pyridine is 3.8, suggesting that the title compound is highly lipophilic.
-
Interpretation: A LogP value in this range (>3) indicates a strong preference for lipid environments over aqueous ones. This is favorable for crossing cell membranes (absorption) but can also lead to poor aqueous solubility, increased metabolic clearance, and potential for non-specific binding.
Acidity / Basicity (pKa)
The pKa value defines the pH at which a molecule is 50% ionized. The imidazo[1,2-a]pyridine scaffold contains basic nitrogen atoms. While an experimental pKa for the title compound is not reported, the pKa of the conjugate acid of a related compound, 2-methylpyridine, is approximately 5.94.[10] The fusion of the imidazole ring will modulate this basicity, but it is expected that the compound will be protonated and positively charged in highly acidic environments (e.g., the stomach) and predominantly neutral at physiological pH (7.4). Understanding the exact pKa is crucial, as the ionization state dramatically affects solubility, receptor binding, and membrane transport.
Standardized Experimental Protocols
The following protocols describe authoritative, self-validating methods for determining the critical physicochemical parameters of solubility and lipophilicity, grounded in OECD (Organisation for Economic Co-operation and Development) guidelines.
Protocol: Aqueous Solubility Determination (OECD Guideline 105)
This protocol outlines the "Flask Method," suitable for compounds with solubility > 0.01 g/L.[11][12]
Causality: The core principle is to create a saturated solution at a defined temperature, allow undissolved solids to settle, and then accurately measure the concentration of the dissolved substance in the aqueous phase. Equilibration time is critical to ensure a true thermodynamic equilibrium is reached.
Caption: Workflow for Aqueous Solubility Determination via the Shake-Flask Method.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 7-Methyl-2-phenylimidazo[1,2-a]pyridine to a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the flasks and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a prolonged period. It is recommended to take samples at 24, 48, and 72 hours to confirm that the concentration has reached a plateau, indicating equilibrium.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature for at least 24 hours to allow undissolved material to sediment.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no fine particulates are transferred, the sample must be centrifuged at high speed or filtered through a low-binding 0.22 µm filter.
-
Quantification: Accurately determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve of known concentrations.
-
Validation: The solubility is confirmed when three consecutive samples taken at least 24 hours apart show concentrations that agree within ±5%.
Protocol: LogP Determination (OECD Guideline 107)
This protocol describes the "Shake Flask Method" for determining the n-octanol/water partition coefficient, suitable for compounds with an expected LogP between -2 and 4.[13][14]
Causality: This method is based on the principle of partitioning a compound between two immiscible liquid phases until equilibrium is reached. Pre-saturating the solvents with each other is a critical step to prevent volume changes during the experiment that would alter the concentration and lead to inaccurate results.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of high-purity n-octanol and water (or a suitable buffer) for 24 hours, followed by a 24-hour separation period.
-
Stock Solution: Prepare a stock solution of the test compound in n-octanol.
-
Partitioning: In a suitable vessel (e.g., a separatory funnel), combine a precise volume of the n-octanol stock solution with a precise volume of the n-octanol-saturated water.
-
Equilibration: Shake the vessel for a sufficient time to reach equilibrium (e.g., 1-2 hours) at a constant temperature.
-
Phase Separation: Centrifuge the mixture to ensure a clean and complete separation of the two phases.
-
Quantification: Determine the concentration of the test compound in both the n-octanol phase and the aqueous phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase:
-
P = C_octanol / C_water
-
LogP = log₁₀(P)
-
Relevance to Drug Development
The physicochemical properties detailed above are not mere academic data points; they are critical determinants of a compound's potential to become a successful drug. Their interplay governs the ADME profile of a molecule.
Caption: Relationship between physicochemical properties and ADME outcomes.
-
Absorption: For oral drugs, a compound must first dissolve in the gastrointestinal fluid (governed by solubility ) and then pass through the lipid-rich gut wall (governed by LogP ). The pKa dictates how much of the drug is in the more permeable neutral form at the pH of the gut.
-
Distribution: Once in the bloodstream, a lipophilic compound (high LogP ) will readily distribute into tissues but may also bind extensively to plasma proteins, reducing the free concentration available to act on the target.
-
Metabolism: High lipophilicity often correlates with increased metabolic breakdown by liver enzymes (e.g., Cytochrome P450s), leading to rapid clearance.
-
Excretion: Highly water-soluble compounds are more readily eliminated by the kidneys. The ionization state (pKa ) plays a significant role in renal reabsorption.
Conclusion
7-Methyl-2-phenylimidazo[1,2-a]pyridine is a well-defined molecule built upon a medicinally significant scaffold. Its structural features, including a planar fused ring system and high lipophilicity (predicted LogP ~3.8), suggest it is well-suited for penetrating biological membranes. However, this same lipophilicity predicts low aqueous solubility, a critical parameter that must be experimentally determined for any application requiring formulation in an aqueous medium. This guide provides the foundational data and the authoritative experimental frameworks necessary for researchers to fully characterize this compound, enabling its rational application in drug discovery and other scientific endeavors.
References
-
ResearchGate. (n.d.). 7-Methyl-2-Phenylimidazo[1,2-α]Pyridine (MPP). Retrieved from [Link]
-
Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education. Retrieved from [Link]
-
ChemBK. (n.d.). Methyl 2-phenyliMidazo[1,2-a]pyridine-7-carboxylate. Retrieved from [Link]
-
Elaatiaoui, A., Saddik, R., Benchat, N., Saadi, M., & El Ammari, L. (2015). Crystal structure of (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
Elaatiaoui, A., Saddik, R., Benchat, N., Saadi, M., & El Ammari, L. (2015). Crystal structure of (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o803–o804. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition-Metal-Free Co. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylimidazo(1,2-a)pyridine. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Retrieved from [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]
-
Hu, Y-Z., et al. (2006). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 11(11), 933-939. Retrieved from [Link]
-
PubChem. (n.d.). Imidazo(1,2-a)pyridine. Retrieved from [Link]
-
OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
-
Regulations.gov. (2017). Report : Determination of Water Solubility. Retrieved from [Link]
-
de Faria, A. R., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Venzmer, J. (2023). Water-soluble or Not? A Simple Question Difficult to Answer. TEGEWA. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Methylpyridine. Retrieved from [Link]
-
Guchhait, S. K., & Madaan, C. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances. Retrieved from [Link]
-
DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. agroscope.admin.ch [agroscope.admin.ch]
- 3. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 4. 885-91-6|7-Methyl-2-phenylimidazo[1,2-a]pyridine|BLD Pharm [bldpharm.com]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. 2-Phenylimidazo(1,2-a)pyridine | C13H10N2 | CID 201136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. rsc.org [rsc.org]
- 10. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 11. filab.fr [filab.fr]
- 12. tegewa.de [tegewa.de]
- 13. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 14. biotecnologiebt.it [biotecnologiebt.it]
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
An In-depth Technical Guide to the Structure Elucidation of 7-Methyl-2-phenylimidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry and materials science.[1] Its rigid, planar geometry and electron-rich nature make it an ideal pharmacophore for interacting with a diverse range of biological targets. Consequently, derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and antibacterial properties.[1][2] Furthermore, their unique photophysical characteristics have led to applications as phosphorescent materials in organic light-emitting devices (OLEDs).[3][4]
The precise determination of the structure of novel imidazo[1,2-a]pyridine derivatives is paramount for understanding their structure-activity relationships (SAR) and optimizing their properties for therapeutic or material applications. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of a representative member of this class, 7-Methyl-2-phenylimidazo[1,2-a]pyridine, integrating synthetic strategy with a multi-technique spectroscopic and analytical approach.
Part 1: Synthesis and Isolation – The Gateway to Analysis
The foundational step in any structure elucidation is the unambiguous synthesis and purification of the target compound. The most robust and common method for constructing the imidazo[1,2-a]pyridine scaffold is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[2][5]
Synthetic Rationale and Mechanism
For the synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyridine, 4-methyl-2-aminopyridine serves as the pyridine precursor, and 2-bromoacetophenone is the α-halocarbonyl component. The reaction proceeds via an initial SN2 reaction, where the exocyclic nitrogen of the aminopyridine attacks the electrophilic carbon of the 2-bromoacetophenone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic fused heterocyclic system.
Sources
- 1. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The development of aryl-substituted 2-phenylimidazo[1,2-a]pyridines (PIP) with various colors of excited-state intramolecular proton transfer (ESIPT) luminescence in the solid state - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Spectroscopic Characterization of 7-Methyl-2-phenylimidazo[1,2-a]pyridine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 7-Methyl-2-phenylimidazo[1,2-a]pyridine. The guide is intended for researchers, scientists, and professionals in drug development who are working with or interested in the analytical characterization of imidazo[1,2-a]pyridine derivatives. This scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities.[1][2]
Introduction
7-Methyl-2-phenylimidazo[1,2-a]pyridine is a fused heterocyclic system with a molecular formula of C₁₄H₁₂N₂ and a molecular weight of 208.26 g/mol . The structural elucidation and confirmation of purity of this and related compounds are critically dependent on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide will delve into the principles, experimental protocols, and interpretation of the data obtained from each of these methods for the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 7-Methyl-2-phenylimidazo[1,2-a]pyridine, both ¹H and ¹³C NMR are essential for confirming the arrangement of atoms within the molecule.
¹H NMR Spectroscopy
Proton NMR provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. The expected ¹H NMR spectrum of 7-Methyl-2-phenylimidazo[1,2-a]pyridine in a solvent like CDCl₃ would exhibit distinct signals for the protons on the imidazo[1,2-a]pyridine core and the phenyl ring, as well as the methyl group.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.05 | d | 1H | H-5 |
| ~ 7.90 | d | 2H | H-2', H-6' |
| ~ 7.70 | s | 1H | H-3 |
| ~ 7.40 | t | 2H | H-3', H-5' |
| ~ 7.25 | t | 1H | H-4' |
| ~ 7.10 | s | 1H | H-8 |
| ~ 6.65 | dd | 1H | H-6 |
| ~ 2.40 | s | 3H | 7-CH₃ |
This is a predicted spectrum based on known data for similar imidazo[1,2-a]pyridine structures.
Experimental Protocol for ¹H NMR:
A standard protocol for acquiring a ¹H NMR spectrum of a heterocyclic compound like 7-Methyl-2-phenylimidazo[1,2-a]pyridine is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial to avoid interfering signals.
-
Instrument Setup: The spectrum is typically acquired on a 400 or 500 MHz NMR spectrometer.[3]
-
Data Acquisition: A standard one-pulse experiment is usually sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decay (FID) is processed by applying a Fourier transform. This involves phasing the spectrum, correcting the baseline, and referencing the chemical shifts to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[3]
Causality in Experimental Choices:
-
Choice of Solvent: Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals. CDCl₃ is a common choice for many organic compounds due to its good dissolving power and relatively simple residual solvent peak.
-
Field Strength (MHz): Higher field strengths (e.g., 500 MHz vs. 300 MHz) provide better signal dispersion, which is crucial for resolving complex multiplets in aromatic regions.
-
Number of Scans: The signal-to-noise ratio improves with the square root of the number of scans. The chosen number of scans is a balance between obtaining good quality data and the total experiment time.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are generally required compared to ¹H NMR.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145.5 | C-2 |
| ~ 145.0 | C-8a |
| ~ 135.0 | C-7 |
| ~ 134.0 | C-1' |
| ~ 129.0 | C-3', C-5' |
| ~ 128.5 | C-4' |
| ~ 126.0 | C-2', C-6' |
| ~ 124.0 | C-5 |
| ~ 117.0 | C-8 |
| ~ 112.5 | C-6 |
| ~ 108.0 | C-3 |
| ~ 21.0 | 7-CH₃ |
This is a predicted spectrum based on known data for similar imidazo[1,2-a]pyridine structures, such as 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde.[3]
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often required compared to ¹H NMR.
-
Instrument Setup: The experiment is performed on the same NMR spectrometer, typically at a frequency of 100 or 125 MHz for a 400 or 500 MHz instrument, respectively.[3]
-
Data Acquisition: A standard proton-decoupled ¹³C experiment is used to obtain a spectrum with singlets for each carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Self-Validating System:
The combination of ¹H and ¹³C NMR data provides a self-validating system. For instance, the number of signals in the ¹³C spectrum should correspond to the number of unique carbon atoms in the proposed structure. Furthermore, advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) can be used to directly correlate each proton with its attached carbon, confirming the assignments made in the 1D spectra.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2950-2850 | Medium | C-H stretching (aliphatic -CH₃) |
| ~ 1630 | Strong | C=N stretching |
| 1600-1450 | Medium-Strong | C=C stretching (aromatic rings) |
| ~ 1440 | Medium | C-H bending (aliphatic -CH₃) |
| 850-750 | Strong | C-H out-of-plane bending (aromatic) |
Experimental Protocol for FT-IR (ATR):
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.[4]
-
Sample Preparation: A small amount of the solid 7-Methyl-2-phenylimidazo[1,2-a]pyridine is placed directly onto the ATR crystal (often diamond).
-
Data Acquisition: The ATR accessory is placed in the sample compartment of an FT-IR spectrometer. A background spectrum of the clean, empty crystal is recorded first. Then, the sample is placed on the crystal, and pressure is applied to ensure good contact. The sample spectrum is then recorded.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.[5]
Causality in Experimental Choices:
-
ATR vs. KBr Pellet: The ATR method is often preferred for its simplicity and speed, as it requires minimal sample preparation compared to the traditional KBr pellet method.[4] The quality of the spectrum is also often better as it avoids issues with moisture in the KBr.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can also offer structural information through the analysis of fragmentation patterns.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺˙): m/z = 208
-
Protonated Molecule ([M+H]⁺): m/z = 209
Fragmentation Pattern:
The fragmentation of the imidazo[1,2-a]pyridine core can be complex. Common fragmentation pathways for related structures involve the loss of small neutral molecules or radicals. For 3-phenoxy imidazo[1,2-a]pyridines, a characteristic fragmentation is the homolytic cleavage of the C-O bond.[6] For 7-Methyl-2-phenylimidazo[1,2-a]pyridine, potential fragmentation could involve cleavage of the phenyl group or rearrangements of the heterocyclic core.
Experimental Protocol for Electron Ionization (EI) MS:
EI is a "hard" ionization technique that causes significant fragmentation, which can be useful for structural elucidation.[7]
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples. The sample is then heated to vaporize it into the ion source.[8]
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a radical cation (the molecular ion, M⁺˙).[7]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.
Experimental Workflow Visualization
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
7-Methyl-2-phenylimidazo[1,2-a]pyridine: A Technical Guide to Its Mechanism of Action
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] This bicyclic system is present in marketed drugs such as the anxiolytics zolpidem and alpidem, underscoring its clinical significance.[4][5][6] The versatility of the imidazo[1,2-a]pyridine core allows for substitutions that modulate its pharmacological profile, leading to compounds with anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties.[1][2][3][7] This guide focuses on a specific derivative, 7-Methyl-2-phenylimidazo[1,2-a]pyridine, to provide an in-depth exploration of its potential mechanisms of action, drawing from studies on the parent scaffold and closely related analogs. The presence of a methyl group at the 7-position and a phenyl group at the 2-position significantly influences the molecule's steric and electronic properties, which in turn dictates its interaction with biological targets.
Potential Mechanisms of Action and Biological Targets
The therapeutic potential of 7-Methyl-2-phenylimidazo[1,2-a]pyridine can be attributed to its ability to interact with multiple biological targets. Based on the broader family of imidazo[1,2-a]pyridine derivatives, several key mechanisms of action are proposed and are active areas of investigation.
Modulation of GABA-A Receptors
A primary and well-established mechanism for many imidazo[1,2-a]pyridine derivatives is their interaction with the central benzodiazepine receptor (CBR) on the GABA-A ion channel.[8] This interaction potentiates the effect of the inhibitory neurotransmitter GABA, leading to sedative, hypnotic, and anxiolytic effects. Studies on 2-phenylimidazo[1,2-a]pyridine derivatives have shown high affinity and selectivity for different subtypes of the GABA-A receptor, which is dependent on the substitution pattern on the heterocyclic ring.[8] The 7-methyl and 2-phenyl substitutions on the core structure likely play a crucial role in the binding affinity and selectivity for specific GABA-A receptor subunits.
Inhibition of Phosphoinositide 3-Kinase (PI3K) Signaling
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[9] The imidazo[1,2-a]pyridine scaffold is a key pharmacodynamic group in several PI3Kα inhibitors.[9] Derivatives of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline have demonstrated potent inhibition of PI3Kα, leading to cell cycle arrest and apoptosis in cancer cell lines.[9] This suggests that 7-Methyl-2-phenylimidazo[1,2-a]pyridine could potentially exert anticancer effects by targeting this crucial oncogenic pathway.
Signaling Pathway of PI3K Inhibition by Imidazo[1,2-a]pyridine Derivatives
Caption: Workflow for determining the binding affinity of the compound to GABA-A receptors.
Protocol 2: PI3Kα Inhibition Assay
This protocol assesses the direct inhibitory effect of the compound on the enzymatic activity of PI3Kα.
Methodology:
-
Enzyme and Substrate Preparation: Obtain purified recombinant human PI3Kα enzyme and its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Kinase Assay:
-
Perform the kinase reaction in a microplate format.
-
Incubate PI3Kα with varying concentrations of 7-Methyl-2-phenylimidazo[1,2-a]pyridine and a known PI3K inhibitor (e.g., alpelisib) as a positive control.
-
Initiate the reaction by adding ATP and PIP2.
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the PI3Kα activity. This can be done using a commercial ADP-Glo™ Kinase Assay kit.
-
-
Data Analysis: Determine the IC50 value for the inhibition of PI3Kα activity by plotting the percentage of inhibition against the compound concentration.
Protocol 3: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a bacterium.
Methodology:
-
Bacterial Strains and Culture: Use standard and multidrug-resistant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli). Culture the bacteria in appropriate broth media.
-
Broth Microdilution Method:
-
Prepare a serial dilution of 7-Methyl-2-phenylimidazo[1,2-a]pyridine in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Quantitative Data Summary
While specific quantitative data for 7-Methyl-2-phenylimidazo[1,2-a]pyridine is not extensively available in the public domain, the following table summarizes representative data for closely related imidazo[1,2-a]pyridine derivatives to provide a comparative context for its potential potency.
| Derivative Class | Target | Assay | Potency (IC50/EC50/MIC) | Reference |
| N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides | Central Benzodiazepine Receptor (α1β2γ2s) | Electrophysiology (GABA-evoked Cl- currents) | EC50 = 3.2 x 10⁻⁸ M | [8] |
| 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives | PI3Kα | Kinase Assay | IC50 = 1.94 nM | [9] |
| Azo-linked 7-Methyl-2-phenylimidazo[1,2-a]pyridine derivatives | Escherichia coli CTXM | MIC Assay | MIC = 0.5–0.7 mg/mL | [10] |
| 7-methyl-2-phenylimidazo[1,2-b]pyridazin-3-carboxylic acid | Human Cav3.1 | Electrophysiology | - | [11] |
Conclusion
7-Methyl-2-phenylimidazo[1,2-a]pyridine is a compound of significant interest due to the established therapeutic relevance of its core scaffold. The available evidence from related analogs strongly suggests that its mechanism of action is likely multifaceted, potentially involving modulation of GABA-A receptors, inhibition of the PI3K signaling pathway, antibacterial activity through gyrase inhibition, and blockade of voltage-gated calcium channels. Further dedicated studies employing the experimental protocols outlined in this guide are necessary to fully elucidate the precise molecular mechanisms and to validate the therapeutic potential of this promising compound. The insights gained from such investigations will be invaluable for guiding future drug discovery and development efforts centered on the versatile imidazo[1,2-a]pyridine framework.
References
-
Narayan, A., Patel, S., Baile, S. B., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]
-
Yadav, G., & Singh, R. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34269–34289. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3229. [Link]
-
Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 375-378. [Link]
-
de Souza, M. C. B. V., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 375-378. [Link]
-
Di Mola, A., et al. (2020). Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. Chemistry & Biodiversity, 17(10), e2000438. [Link]
-
Li, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3429. [Link]
-
Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
-
Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]
-
Various Authors. (2025). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. ResearchGate. [Link]
-
Al-Hussain, S. A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
de Souza, M. C. B. V., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Various Authors. (n.d.). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. National Institutes of Health. [Link]
-
Various Authors. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Various Authors. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]
-
Da Settimo, F., et al. (1998). Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. Journal of Medicinal Chemistry, 41(15), 2715-2726. [Link]
-
Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250. [Link]
-
Various Authors. (2025). 2-Phenyl-imidazo[1,2-a]pyridine Compounds Containing Hydrophilic Groups as Potent and Selective Ligands for Peripheral Benzodiazepine Receptors: Synthesis, Binding Affinity and Electrophysiological Studies. ResearchGate. [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 7. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
A Senior Scientist's Guide to the One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyridines
Application Note: Streamlining Heterocyclic Synthesis
Authored by: Gemini, Senior Application Scientist
Executive Summary: Beyond the Benchtop
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous therapeutic agents with a vast range of biological activities, including anti-cancer, antiviral, and anti-inflammatory properties.[1][2] Traditionally, the synthesis of these vital heterocycles involves multi-step procedures that are often time-consuming, generate significant waste, and suffer from cumulative yield loss. This guide provides an in-depth exploration of modern one-pot synthetic strategies that overcome these limitations. By collapsing multiple transformations into a single, seamless operation, these methods offer superior efficiency, atom economy, and alignment with the principles of green chemistry. We will dissect the mechanistic underpinnings, provide a detailed, field-proven protocol, and offer expert insights to empower researchers in drug discovery and process development to harness the full potential of this powerful synthetic approach.
The Strategic Advantage of One-Pot Synthesis
The core principle of a one-pot reaction is the sequential execution of multiple chemical transformations in a single reactor without isolating intermediates. This approach is not merely a matter of convenience; it represents a fundamental shift in synthetic efficiency.
-
Causality of Efficiency: By eliminating the need for intermediate work-ups and purifications, one-pot syntheses drastically reduce reaction times and the consumption of solvents and chromatography materials. This directly translates to lower operational costs and a reduced environmental footprint.
-
Mechanistic Elegance: These reactions are designed so that the conditions of a subsequent step are compatible with the reagents and products of the preceding one. This requires a sophisticated understanding of reaction kinetics and compatibilities, leading to elegant and intellectually satisfying synthetic solutions. The most common and robust strategies for imidazo[1,2-a]pyridines involve the condensation of three components, typically a 2-aminopyridine, an aldehyde or ketone, and a third reactant like an isocyanide or alkyne, often mediated by a catalyst.[2][3]
Unveiling the Reaction Mechanism
Understanding the reaction pathway is critical for optimization and troubleshooting. The formation of the 2-phenylimidazo[1,2-a]pyridine ring system from a ketone (acetophenone) and a 2-aminopyridine derivative generally proceeds through a tandem sequence of reactions. A common and illustrative pathway involves the in-situ formation of an α-haloketone followed by cyclocondensation.
The process can be broken down into three key stages:
-
α-Halogenation: The ketone (acetophenone) is first converted to an α-haloketone intermediate (e.g., α-bromoacetophenone). In advanced one-pot protocols, this is achieved in-situ using a brominating agent like 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃), which avoids handling lachrymatory and toxic α-haloketones directly.[2][4]
-
N-Alkylation: The more nucleophilic endocyclic nitrogen of 2-aminopyridine attacks the electrophilic α-carbon of the halo-ketone, displacing the halide and forming an N-phenacylpyridinium salt intermediate.
-
Intramolecular Cyclization & Dehydration: A base (such as Na₂CO₃ or even another molecule of 2-aminopyridine) facilitates the deprotonation of the exocyclic amino group. The resulting nucleophile then attacks the pendant carbonyl carbon in an intramolecular fashion. The subsequent dehydration of the resulting hemiaminal intermediate yields the final, stable aromatic imidazo[1,2-a]pyridine ring.
Comparative Analysis of Leading One-Pot Protocols
Various methodologies have been developed, each with distinct advantages. The choice of catalyst, energy source, and solvent system significantly impacts reaction scope, yield, and environmental friendliness.
| Methodology | Key Reagents | Catalyst / Conditions | Energy Source | Avg. Yield | Key Advantages | Reference |
| Ionic Liquid Mediated | Acetophenone, 2-Aminopyridine | [Bmim]Br₃, Na₂CO₃, Solvent-free | Stirring at RT | 72-89% | Environmentally benign, high yields, simple workup, avoids toxic reagents. | [2][4] |
| Microwave-Assisted GBBR | 2-Azidobenzaldehyde, 2-Aminopyridine, Isocyanide | NH₄Cl in Ethanol | Microwave (60°C, 30 min) | 82-91% | Extremely fast reaction times, high efficiency, suitable for library synthesis. | [1] |
| Copper-Catalyzed Aerobic | Acetophenone, 2-Aminopyridine | CuI, Air (O₂) as oxidant | Conventional Heating | Good to Excellent | Broad functional group tolerance, uses inexpensive catalyst and oxidant. | [5] |
| Iron-Catalyzed | 2-Aminopyridine, Nitroolefins | Iron salt | Conventional Heating | Good | Utilizes inexpensive and non-toxic iron catalyst, good regioselectivity. | [5] |
| Ultrasound-Assisted Green | Ketones, 2-Aminopyridine | KI / TBHP in Water | Ultrasound | Good | Metal-free, uses water as a green solvent, mild conditions. | [5] |
Field-Proven Protocol: Solvent-Free Synthesis Using an Ionic Liquid
This protocol is a robust and environmentally conscious method for synthesizing 2-phenylimidazo[1,2-a]pyridines, adapted from established literature.[2][4] It leverages the dual role of [Bmim]Br₃ as both a reaction medium and a brominating agent, eliminating the need for volatile organic solvents.
Materials and Equipment
-
Reagents: Acetophenone (or substituted derivative), 2-Aminopyridine (or substituted derivative), 1-Butyl-3-methylimidazolium tribromide ([Bmim]Br₃), Sodium Carbonate (Na₂CO₃, anhydrous), Diethyl ether (Et₂O), Ethyl acetate (EtOAc), Petroleum ether, Deionized water, Anhydrous sodium sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, rotary evaporator, equipment for thin-layer chromatography (TLC) and column chromatography (silica gel).
Experimental Workflow
Detailed Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the acetophenone derivative (2.0 mmol, 1.0 equiv).
-
In-situ Bromination: Begin stirring the acetophenone at room temperature (approx. 30°C). Very slowly, add [Bmim]Br₃ (2.0 mmol, 1.0 equiv) dropwise over a period of 5 minutes. Causality Note: Slow addition is crucial to control the exothermic bromination reaction and prevent the formation of dibrominated side products.
-
Cyclization Initiation: To the resulting mixture, add anhydrous Na₂CO₃ (1.1 mmol, 0.55 equiv) followed by the 2-aminopyridine derivative (2.4 mmol, 1.2 equiv). Causality Note: A slight excess of the aminopyridine is used to ensure the complete consumption of the valuable ketone intermediate. Na₂CO₃ acts as the base to facilitate the final cyclization and neutralization of HBr formed.
-
Reaction Execution: Stir the heterogeneous mixture vigorously at room temperature for approximately 40 minutes. The reaction progress can be monitored by TLC (eluent: petroleum ether/EtOAc).
-
Work-up and Extraction: Upon completion, add diethyl ether (approx. 20 mL) to the reaction mixture and stir for 5 minutes. The ionic liquid and inorganic salts are poorly soluble in ether, while the product is highly soluble.
-
Isolation: Decant or filter the ethereal layer. Concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether as the eluent, to afford the pure 2-phenylimidazo[1,2-a]pyridine product.[2]
Self-Validation and Characterization
The identity and purity of the synthesized product should be rigorously confirmed. As reported in the reference literature, this involves:
-
Melting Point: Compare the observed melting point with the literature value.[2]
-
¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure by ensuring the chemical shifts, multiplicities, and integration values match the expected structure for 2-phenylimidazo[1,2-a]pyridine.[2]
-
Mass Spectrometry (MS): Verify the molecular weight of the compound.
Troubleshooting Common Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution |
| Low or No Yield | 1. Impure or wet reagents (especially Na₂CO₃).2. Inefficient stirring.3. Deactivated [Bmim]Br₃. | 1. Use freshly dried reagents. Ensure acetophenone and aminopyridine are pure.2. Ensure vigorous stirring to mix the heterogeneous components effectively.3. Synthesize or procure fresh ionic liquid. |
| Formation of Side Products | 1. Reaction temperature too high.2. [Bmim]Br₃ added too quickly, causing di-bromination.3. Prolonged reaction time. | 1. Maintain the reaction at the specified room temperature.2. Adhere to the slow, dropwise addition protocol.3. Monitor the reaction closely by TLC and stop it upon completion. |
| Difficult Purification | 1. Incomplete removal of the ionic liquid.2. Co-eluting impurities. | 1. Perform multiple extractions with diethyl ether during the work-up.2. Optimize the solvent system for column chromatography; a shallower gradient may be required. |
References
-
Rico-Ospina, G., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
-
Zhang, L., et al. (2011). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules. Available at: [Link]
-
Various Authors. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Zhang, L., et al. (2011). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Bouattour, Y., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-conferences.org [bio-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Application Notes and Protocols for the Development of Anti-inflammatory Agents from 7-Methyl-2-phenylimidazo[1,2-a]pyridine
For: Researchers, scientists, and drug development professionals in the field of inflammation and medicinal chemistry.
Introduction: The Therapeutic Promise of 7-Methyl-2-phenylimidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This class of molecules has garnered significant attention for its diverse pharmacological activities, including anti-cancer, antiviral, and, notably, anti-inflammatory properties.[1][2][3] 7-Methyl-2-phenylimidazo[1,2-a]pyridine, a specific derivative, presents a promising starting point for the development of novel anti-inflammatory agents. Its structural features suggest the potential for potent and selective modulation of key inflammatory pathways.
This guide provides a comprehensive overview of the necessary steps to investigate and develop 7-Methyl-2-phenylimidazo[1,2-a]pyridine and its analogs as therapeutic agents for inflammatory diseases. We will delve into the synthesis and purification of the parent compound, detail robust in vitro and in vivo screening protocols to assess anti-inflammatory efficacy, explore strategies for lead optimization through structure-activity relationship (SAR) studies, and discuss considerations for formulation and delivery.
Section 1: Synthesis and Purification of 7-Methyl-2-phenylimidazo[1,2-a]pyridine
A reliable and scalable synthesis is the cornerstone of any drug discovery program. The following protocol is a robust method for the preparation of 7-Methyl-2-phenylimidazo[1,2-a]pyridine, adapted from established procedures for the synthesis of 2-phenylimidazo[1,2-a]pyridines.[4][5]
Reaction Scheme
DOT script for the reaction scheme:
Caption: Synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyridine.
Experimental Protocol
Materials:
-
Acetophenone
-
[Bmim]Br₃ (1-butyl-3-methylimidazolium tribromide)
-
2-Amino-4-methylpyridine
-
Sodium Carbonate (Na₂CO₃)
-
Diethyl ether (Et₂O)
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of acetophenone (2 mmol) in a round-bottom flask, slowly add [Bmim]Br₃ (2 mmol) dropwise over 5 minutes at room temperature.
-
Continue stirring for an additional 10 minutes to ensure the formation of α-bromoacetophenone in situ.
-
Add 2-amino-4-methylpyridine (2.4 mmol) and sodium carbonate (1.1 mmol) to the reaction mixture.
-
The mixture is then stirred at room temperature for 40 minutes.[4]
-
After completion of the reaction (monitored by TLC), the mixture is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 7-Methyl-2-phenylimidazo[1,2-a]pyridine.[4]
Characterization
The purified product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| Melting Point | A sharp melting point indicates high purity. |
| ¹H NMR | Characteristic peaks corresponding to the aromatic and methyl protons. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the compound. |
Section 2: In Vitro Evaluation of Anti-inflammatory Activity
A tiered in vitro screening approach is essential to efficiently identify and characterize the anti-inflammatory properties of 7-Methyl-2-phenylimidazo[1,2-a]pyridine and its analogs.
Cyclooxygenase (COX) Inhibition Assay
Rationale: Cyclooxygenase enzymes (COX-1 and COX-2) are key mediators of inflammation through the production of prostaglandins. Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.
Protocol: Fluorometric COX-2 Inhibitor Screening
This protocol is adapted from commercially available kits.[6]
Materials:
-
COX-2 enzyme (human recombinant)
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
Test compound (7-Methyl-2-phenylimidazo[1,2-a]pyridine) dissolved in DMSO
-
Positive control (e.g., Celecoxib)
-
96-well black microplate
Procedure:
-
Prepare serial dilutions of the test compound and positive control in COX Assay Buffer. The final DMSO concentration should be kept below 0.5%.
-
Add 10 µL of the diluted test compound or positive control to the appropriate wells.
-
Add 10 µL of COX Assay Buffer to the enzyme control wells.
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX-2 enzyme.
-
Add 80 µL of the reaction mix to all wells.
-
Initiate the reaction by adding 10 µL of arachidonic acid to all wells.
-
Immediately start measuring the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes at 37°C.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Measurement of Pro-inflammatory Cytokine Production
Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a central role in the inflammatory cascade. Assessing the ability of a compound to inhibit the production of these cytokines provides insight into its potential mechanism of action.
Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
This protocol utilizes the RAW 264.7 macrophage cell line.
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound dissolved in DMSO
-
Positive control (e.g., Dexamethasone)
-
Human TNF-α and IL-6 ELISA kits
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or positive control for 1 hour.[7]
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[7]
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[7]
-
Determine the IC₅₀ value for the inhibition of each cytokine.
Nitric Oxide Synthase (NOS) Activity Assay
Rationale: Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a pro-inflammatory mediator, during inflammation. Inhibition of iNOS activity is a valid therapeutic target.
Protocol: Fluorometric NOS Activity Assay
This protocol is based on commercially available kits that measure the enzymatic conversion of a substrate to a fluorescent product.
Materials:
-
Cell or tissue lysates containing NOS
-
NOS Assay Buffer
-
NOS Substrate
-
NOS Cofactors
-
Fluorescent Probe
-
Test compound dissolved in a suitable solvent
-
Positive control (e.g., L-NAME)
-
96-well black microplate
Procedure:
-
Prepare cell or tissue lysates according to standard protocols.
-
Add the lysate, test compound or positive control, and NOS Assay Buffer to the wells of a 96-well plate.
-
Prepare a reaction mixture containing the NOS substrate, cofactors, and fluorescent probe.
-
Initiate the reaction by adding the reaction mixture to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity at Ex/Em = 360/450 nm.
-
Calculate the percentage of NOS inhibition and determine the IC₅₀ value.
Section 3: In Vivo Validation of Anti-inflammatory Efficacy
Promising candidates from in vitro screening must be evaluated in a relevant animal model of inflammation to assess their in vivo efficacy and potential therapeutic window.
Carrageenan-Induced Paw Edema in Rats
Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammatory model for the evaluation of anti-inflammatory drugs.[8]
Protocol:
Animals:
-
Male Wistar rats (180-220 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.[9]
-
Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.).[8]
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[9]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[8][9]
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Data Analysis:
The percentage inhibition of edema is calculated using the following formula:
% Inhibition = [ (Vc - Vo)control - (Vt - Vo)treated ] / (Vc - Vo)control x 100
Where:
-
Vo = Paw volume before carrageenan injection
-
Vt = Paw volume at time 't' after carrageenan injection for the treated group
-
Vc = Paw volume at time 't' after carrageenan injection for the control group
Section 4: Lead Optimization and Structure-Activity Relationship (SAR) Studies
Once the anti-inflammatory activity of 7-Methyl-2-phenylimidazo[1,2-a]pyridine is confirmed, SAR studies are crucial for identifying analogs with improved potency, selectivity, and pharmacokinetic properties.
SAR Workflow
DOT script for the SAR workflow:
Caption: Iterative workflow for SAR-driven lead optimization.
Key Structural Modifications and Rationale
Based on the general SAR of imidazo[1,2-a]pyridine derivatives, the following modifications can be explored:[2][3]
| Position of Modification | Rationale for Modification | Examples of Substituents |
| Phenyl Ring at C2 | To explore the impact of electronic and steric effects on activity. | -Electron-donating groups (e.g., -OCH₃, -CH₃)-Electron-withdrawing groups (e.g., -Cl, -F, -CF₃)-Introduction of other heterocyclic rings |
| Pyridine Ring (C5, C6, C8) | To modulate solubility, metabolic stability, and target engagement. | -Small alkyl groups-Halogens-Amine or amide functionalities |
| Position C3 | A key position for introducing diverse functional groups to probe the binding pocket of the target enzyme(s). | -Carboxamides-Esters-Small alkyl chains |
Section 5: Formulation and Drug Delivery Considerations
The successful translation of a potent anti-inflammatory agent into a clinical candidate requires a suitable formulation that ensures adequate bioavailability and patient compliance.
Oral Delivery
For chronic inflammatory conditions, oral administration is the preferred route. Key challenges for poorly soluble compounds like many small molecule inhibitors include overcoming low dissolution rates and first-pass metabolism.
Potential Formulation Strategies:
-
Micronization: Reducing the particle size of the drug substance to increase its surface area and dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix to prevent crystallization and enhance solubility.
-
Lipid-based Formulations: Formulating the drug in oils, surfactants, and co-solvents to improve solubilization and absorption.
Topical and Localized Delivery
For localized inflammation, such as in arthritis or skin inflammatory conditions, topical or localized delivery can maximize drug concentration at the site of action while minimizing systemic side effects.[10]
Potential Formulation Strategies:
-
Gels and Creams: Semisolid formulations for transdermal delivery.
-
Intra-articular Injections: Direct injection into the joint space for treating arthritis.
-
Nanoparticle-based Delivery Systems: Encapsulating the drug in nanoparticles to improve its stability, solubility, and targeted delivery.
Conclusion
7-Methyl-2-phenylimidazo[1,2-a]pyridine represents a promising scaffold for the development of novel anti-inflammatory agents. The application notes and protocols outlined in this guide provide a comprehensive framework for the systematic evaluation and optimization of this compound class. By employing a logical progression from synthesis and in vitro screening to in vivo validation and formulation development, researchers can efficiently advance promising candidates toward clinical development. A thorough understanding of the underlying biology of inflammation, coupled with rational drug design and robust experimental methodologies, will be paramount to unlocking the full therapeutic potential of these intriguing molecules.
References
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
-
In vitro production of TNFα, IL-6 and sIL-2R in Chinese patients with ulcerative colitis. PubMed Central. [Link]
-
Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate. [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. [Link]
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]
-
Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflammatory Drugs. PubMed Central. [Link]
-
One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. ResearchGate. [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PubMed Central. [Link]
-
Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. PubMed. [Link]
-
Nitric oxide detection methods in vitro and in vivo. PubMed Central. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]
-
One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. NIH. [Link]
-
TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples... ResearchGate. [Link]
-
Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. NIH. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Localized and targeted delivery of NSAIDs for treatment of inflammation: A review. NIH. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
-
Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing). [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
(PDF) Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflammatory Drugs. ResearchGate. [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. [Link]
-
Therapeutic Potentials and Encapsulation Strategies of Essential Oils. MDPI. [Link]
-
Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Localized and targeted delivery of NSAIDs for treatment of inflammation: A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Metabolic Stability of Imidazo[1,2-a]pyridine Derivatives
Welcome to the technical support center for researchers engaged in the structural optimization of imidazo[1,2-a]pyridine derivatives. This guide is designed to provide practical, experience-driven advice to navigate the common challenges associated with improving the metabolic stability of this important class of molecules. Our goal is to move beyond simple protocols and offer a deeper understanding of the "why" behind experimental choices, empowering you to make informed decisions in your drug discovery programs.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the development of imidazo[1,2-a]pyridine derivatives.
Q1: My imidazo[1,2-a]pyridine derivative shows high clearance in human liver microsomes. What are the likely metabolic pathways involved?
A: High clearance of imidazo[1,2-a]pyridine derivatives is often attributed to metabolism by cytochrome P450 (CYP) enzymes, with CYP3A4, CYP2D6, and CYP2C9 being commonly implicated isoforms.[1] Another key enzyme to consider is aldehyde oxidase (AO), which can also mediate the metabolism of nitrogen-containing heterocyclic compounds.
Q2: I observe significant species differences in the metabolic stability of my compound (e.g., stable in rat liver microsomes but unstable in human). What does this indicate?
A: This is a common and important finding. Such discrepancies often point to differences in the expression and activity of specific metabolizing enzymes between species.[1] For example, the substrate specificity of certain CYP isoforms can vary significantly. It is crucial to identify the human-relevant metabolites early to guide your optimization strategy, as rodent models may not be predictive of human pharmacokinetics.
Q3: What are the most common "soft spots" on the imidazo[1,2-a]pyridine scaffold that are susceptible to metabolism?
A: While the specific metabolic soft spots are highly dependent on the overall substitution pattern of your molecule, common sites of metabolism on the imidazo[1,2-a]pyridine core and its derivatives include:
-
The imidazo[1,2-a]pyridine ring itself: Oxidation at various positions on the bicyclic system can occur.
-
Alkyl substituents: Hydroxylation of benzylic or other alkyl groups is a frequent metabolic pathway.
-
Aryl side chains: Aromatic hydroxylation is a common metabolic route.
-
Amide linkages: Hydrolysis of amide bonds, if present in a side chain, can lead to cleavage of the molecule.
Q4: How can I predict potential metabolic liabilities of my designed imidazo[1,2-a]pyridine derivatives before synthesis?
A: In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools can be valuable for identifying potential metabolic hotspots.[2][3] These computational models can predict which sites on a molecule are most likely to be metabolized by various enzymes. This allows for proactive design strategies to block or modify these positions.
Section 2: Troubleshooting Guide
This section provides a problem-oriented approach to overcoming common experimental hurdles.
Scenario 1: Unexpectedly High In Vitro Clearance
Problem: Your lead compound, which showed promising target engagement, is rapidly metabolized in human liver microsomes (t½ < 15 minutes).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high in vitro clearance.
Detailed Steps:
-
Metabolite Identification: The first crucial step is to understand how your compound is being metabolized. Incubate your compound with human liver microsomes and analyze the reaction mixture using high-resolution mass spectrometry (HRMS) to identify the major metabolites.
-
Enzyme Phenotyping: To determine which enzyme(s) are responsible for the observed metabolism, you can perform incubations with specific recombinant human CYP enzymes or use selective chemical inhibitors for different CYP isoforms.
-
Develop a Structure-Metabolism Relationship (SMR): Once the metabolic "soft spot" is identified, you can develop an SMR. This involves synthesizing a small number of analogs with modifications at or near the site of metabolism.
-
Rational Drug Design to Block Metabolism:
-
Steric Hindrance: Introduce a bulky group near the metabolic soft spot to prevent the enzyme from accessing it. For example, replacing a hydrogen atom with a methyl or ethyl group.
-
Electronic Modification: Alter the electronic properties of the molecule. For instance, replacing an electron-rich moiety with an electron-withdrawing group can sometimes reduce susceptibility to oxidative metabolism.
-
Bioisosteric Replacement: Replace the metabolically liable group with a bioisostere that is more resistant to metabolism but retains the desired biological activity. For example, replacing a metabolically susceptible phenyl ring with a pyridine or other heteroaromatic ring.[4]
-
-
Iterative Testing: Test the newly synthesized analogs in the in vitro metabolic stability assay to determine if the modifications have improved the metabolic profile.
Scenario 2: Inconsistent Results in Metabolic Stability Assays
Problem: You are observing high variability in your metabolic stability data between experiments.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Solubility | Poorly soluble compounds can precipitate in the assay buffer, leading to an artificially low rate of metabolism. | Ensure your compound is fully dissolved in the incubation mixture. You may need to adjust the concentration of the organic co-solvent (e.g., DMSO) or use a different formulation. |
| Non-Specific Binding | Highly lipophilic compounds can bind to the plasticware or proteins in the microsomal preparation, reducing the free concentration available for metabolism. | Use low-binding plates and include a control without the NADPH cofactor to assess non-metabolic loss of the compound. |
| Microsome Quality | The activity of liver microsomes can vary between vendors and even between different lots from the same vendor.[5] | Qualify each new batch of microsomes with known control compounds. For critical studies, consider using microsomes from at least two different vendors to ensure the robustness of your findings.[5] |
| Analytical Method | Issues with the LC-MS/MS method, such as matrix effects or poor peak shape, can lead to inaccurate quantification. | Develop a robust and validated analytical method for your compound. Use a stable isotope-labeled internal standard whenever possible. |
Section 3: Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of imidazo[1,2-a]pyridine derivatives.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like diazepam)
-
Acetonitrile with an internal standard (for quenching the reaction)
-
96-well plates (low-binding plates recommended)
-
Incubator (37°C)
-
LC-MS/MS system
Experimental Workflow:
Caption: Workflow for microsomal stability assay.
Procedure:
-
Prepare Reagents:
-
Thaw the human liver microsomes on ice.
-
Prepare the working solutions of your test compound and control compounds by diluting the stock solutions in the phosphate buffer. The final substrate concentration is typically 1 µM.
-
Prepare the microsomal suspension in the phosphate buffer. A typical protein concentration is 0.5 mg/mL.
-
-
Pre-incubation:
-
In a 96-well plate, add the microsomal suspension and the test/control compound working solutions.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
-
Initiate the Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time-point Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard to the respective wells. The 0-minute time point is typically prepared by adding the quenching solution before the NADPH.
-
-
Sample Preparation and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the following equation: t½ = 0.693 / k
-
Section 4: References
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives. European Journal of Pharmacology. Available at: [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. Available at: [Link]
-
Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. Molecular Pharmaceutics. Available at: [Link]
-
Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ResearchGate. Available at: [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]
-
In-silico design and ADMET predictions of some new imidazo[1,2-a]pyridine-3-carboxamides (IPAs) as anti-tubercular agents. Informatics in Medicine Unlocked. Available at: [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules. Available at: [Link]
-
An In silico Study of Imidazo[1,2-a]pyridine Derivatives with Homology Modelled F1F0 ATP Synthase Against Mycobacterium Tuberculosis. ResearchGate. Available at: [Link]
-
Metabolic Stability Assays. Merck Millipore. Available at: [Link]
-
Microsomal Stability. Cyprotex. Available at: [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
-
Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models. Scientific Reports. Available at: [Link]
-
Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. ResearchGate. Available at: [Link]
-
ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube. Available at: [Link]
-
Microsomal Stability Assay. Creative Bioarray. Available at: [Link]
Sources
- 1. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-silico design and ADMET predictions of some new imidazo[1,2-a]pyridine-3-carboxamides (IPAs) as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Solubility of 7-Methyl-2-phenylimidazo[1,2-a]pyridine in Assays
Welcome to the technical support center for 7-Methyl-2-phenylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their in vitro and in cellulo assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2] However, the planar, aromatic nature of this core can often lead to poor aqueous solubility, posing a significant challenge in assay development.[3] This guide will walk you through a systematic approach to understanding and overcoming these solubility hurdles.
Common Issues & Quick Solutions
For rapid identification of potential problems and initial corrective actions, please refer to the table below.
| Symptom | Potential Cause | Quick Solution(s) |
| Precipitate forms when adding stock solution to aqueous assay buffer. | Compound has low aqueous solubility and is "crashing out" of solution. | 1. Decrease the final assay concentration. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final assay medium, ensuring it remains within the tolerance limits of your assay. 3. Evaluate alternative co-solvents (e.g., ethanol, DMF, DMA). |
| Inconsistent or non-reproducible assay results. | Micro-precipitation or aggregation of the compound is occurring at the assay concentration. | 1. Visually inspect assay plates for precipitate under a microscope. 2. Perform a kinetic solubility assay to determine the compound's solubility limit in your specific assay buffer. 3. Consider using solubility-enhancing excipients like cyclodextrins. |
| Low compound potency observed, especially in cell-based assays. | The effective concentration of the compound available to the target is lower than the nominal concentration due to poor solubility. | 1. Confirm the absence of precipitation at the highest concentration tested. 2. Use a formulation strategy to increase solubility, such as a pH-adjusted buffer or a cyclodextrin-based formulation. |
| Stock solution appears cloudy or contains visible particles. | The compound is not fully dissolved in the stock solvent. | 1. Gently warm the stock solution (e.g., to 37°C) and sonicate. 2. If undissolved material persists, filter the stock solution through a 0.22 µm syringe filter before use to avoid introducing undissolved particles into the assay. 3. Prepare a fresh stock solution at a lower concentration. |
In-Depth Troubleshooting Guide (Q&A Format)
This section provides a more detailed, question-and-answer-based approach to common solubility issues encountered with 7-Methyl-2-phenylimidazo[1,2-a]pyridine.
Q1: I'm seeing a precipitate in my assay plate after adding my compound. What's happening and how can I fix it?
A1: The formation of a precipitate, often referred to as the compound "crashing out," is a classic sign of low aqueous solubility. Your compound is likely soluble in the high-concentration organic stock solution (e.g., DMSO) but becomes insoluble when diluted into the predominantly aqueous assay buffer.
Causality: The predicted LogP (a measure of lipophilicity) for the parent compound, 2-phenylimidazo[1,2-a]pyridine, is 3.4, which indicates a high degree of lipophilicity and consequently, low aqueous solubility.[4] The addition of a methyl group in 7-Methyl-2-phenylimidazo[1,2-a]pyridine is likely to further increase this lipophilicity.
Troubleshooting Workflow:
Caption: A decision-making flowchart for addressing compound precipitation in assays.
Q2: My dose-response curve is flat or shows inconsistent results at higher concentrations. Could this be a solubility issue?
A2: Absolutely. This is a common manifestation of compound insolubility that can be mistaken for a lack of biological activity. At concentrations exceeding the compound's solubility limit, the effective concentration in solution does not increase with the nominal concentration, leading to a plateau in the dose-response curve.
Causality: The crystalline nature of many imidazo[1,2-a]pyridine derivatives contributes to their poor solubility.[5][6] The energy required to break the crystal lattice and solvate the molecule in an aqueous environment can be substantial.
Proactive Solution: Before conducting a full dose-response experiment, it is highly recommended to perform a simple visual solubility test. Prepare dilutions of your compound in the final assay buffer and visually inspect for any cloudiness or precipitate. This can save you valuable time and resources.
Q3: How can I rationally choose a co-solvent for my assay?
A3: Dimethyl sulfoxide (DMSO) is the most commonly used co-solvent due to its broad solubilizing power and compatibility with many biological assays. However, it's not always the best choice and can sometimes interfere with the assay.[7]
Considerations for Co-Solvent Selection:
-
Assay Compatibility: The primary consideration is the tolerance of your biological system to the co-solvent. Cell-based assays are particularly sensitive, and DMSO concentrations above 1% can be cytotoxic or induce off-target effects.[8]
-
Compound Solubility: If your compound has poor solubility in DMSO, or if you need to minimize the final DMSO concentration, other co-solvents can be explored. Ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA) are common alternatives.
-
Co-solvent Properties:
-
Ethanol/Methanol: Generally well-tolerated by cells at low concentrations (<1%), but they are more volatile than DMSO.
-
DMF/DMA: Stronger solubilizing agents than DMSO for some compounds, but they can be more aggressive towards plastics and may have higher toxicity.
-
Experimental Protocol: Co-Solvent Tolerance Test
-
Prepare a dilution series of your chosen co-solvent (e.g., DMSO, ethanol) in your assay buffer.
-
Add the co-solvent dilutions to your assay system (e.g., cells, enzyme preparation) in the absence of your test compound.
-
Incubate for the duration of your assay.
-
Measure the assay endpoint to determine the highest concentration of the co-solvent that does not significantly affect the assay's performance.
Q4: Can I use pH modification to improve the solubility of 7-Methyl-2-phenylimidazo[1,2-a]pyridine?
A4: Yes, pH modification can be a powerful tool, particularly for compounds with ionizable groups. The imidazo[1,2-a]pyridine core contains a basic nitrogen atom that can be protonated.
Practical Steps:
-
Estimate the pKa: Based on available data for similar compounds, assume a basic pKa.
-
Buffer Selection: Choose a buffer system that is compatible with your assay and can maintain a pH slightly below the estimated pKa. For example, if the estimated pKa is around 7.5-8.5, a HEPES or Tris buffer might be suitable.
-
Experimental Verification: Prepare your compound in buffers of varying pH (e.g., 6.5, 7.0, 7.5) and visually assess solubility.
-
Assay Compatibility: Ensure that the altered pH does not negatively impact your biological target or assay components.
Proactive Strategies for Assay Development
To avoid solubility issues from the outset, consider the following strategies during your assay development process.
-
Early Solubility Assessment: Perform a preliminary solubility screen of your compound in various aqueous buffers and co-solvents before initiating large-scale experiments.
-
Formulation Development: For particularly challenging compounds, consider more advanced formulation strategies:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4]
-
Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can be used at low concentrations to aid in solubilization, but their compatibility with the assay must be thoroughly validated.
-
-
Solid State Characterization: If you are working with a solid form of the compound, understanding its crystalline structure can provide insights into its solubility properties. Amorphous forms are generally more soluble than crystalline forms.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh a small amount of 7-Methyl-2-phenylimidazo[1,2-a]pyridine.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, gently warm the solution to 37°C and/or sonicate in a water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure that all solid material has dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay
-
Prepare a high-concentration stock solution of your compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add your assay buffer to multiple wells.
-
Add a small volume of the DMSO stock solution to the buffer to achieve a range of final compound concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is constant across all wells.
-
Include a blank well with buffer and DMSO only.
-
Seal the plate and shake for 1-2 hours at room temperature.
-
Measure the absorbance or light scattering of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance/scattering indicates precipitation.
-
The highest concentration at which the absorbance/scattering is not significantly different from the blank is the kinetic solubility limit.
Conclusion
Troubleshooting the low solubility of 7-Methyl-2-phenylimidazo[1,2-a]pyridine requires a systematic and informed approach. By understanding the physicochemical properties of the compound and the principles of solubility, researchers can effectively design experiments to overcome these challenges. Remember to always validate the compatibility of any new solvent or formulation component with your specific assay system.
References
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Med. Chem. Lett.2013 , 4, 11, 1127–1131. [Link]
-
2-Phenylimidazo(1,2-a)pyridine. PubChem. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. 2014 , 66(1), 129-135. [Link]
-
Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. ChemMedChem. 2024 , e202400721. [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. J. Chem. Educ.2017 , 94, 3, 388–391. [Link]
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines. Res J Pharmacogn. 2016 , 3(4), 45-50. [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. [Link]
-
2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine. PubChem. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). Infectious Disorders - Drug Targets. 2024 , 24(8). [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. 2023 , 8(47), 44789–44806. [Link]
-
7-Methyl-2-Phenylimidazo[1,2-α]Pyridine (MPP). ResearchGate. [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. 2024 , 29(15), 3422. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). ResearchGate. [Link]
-
Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]
-
Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. 2017 , 5, e3032. [Link]
-
Predicting the pKa of Small Molecules. Rupp, M.[Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Med. Chem.2023 , 14, 617-640. [Link]
Sources
- 1. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 3. 2-Phenylimidazo(1,2-a)pyridine | C13H10N2 | CID 201136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 6. Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to STAT3 Inhibitors: Benchmarking Imidazo[1,2-a]pyridine Derivatives
Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a pivotal target in oncology and inflammation research. As a transcription factor, STAT3 is a point of convergence for numerous upstream signaling pathways initiated by cytokines and growth factors.[1] Under normal physiological conditions, its activation is a tightly regulated, transient event.[2] However, in a vast array of malignancies, STAT3 is persistently and constitutively activated, driving the expression of genes crucial for cell proliferation, survival, angiogenesis, and immune evasion.[3][4][5] This aberrant activity makes STAT3 a highly attractive, albeit challenging, therapeutic target.
This guide provides an in-depth comparison of a promising class of inhibitors based on the imidazo[1,2-a]pyridine scaffold, benchmarked against other well-characterized STAT3 inhibitors. We will delve into their mechanisms of action, present comparative experimental data, and provide robust protocols for their evaluation, offering a critical resource for researchers in drug discovery and chemical biology.
The STAT3 Signaling Pathway: A Central Hub for Oncogenesis
The canonical STAT3 signaling cascade is initiated by the binding of ligands, such as Interleukin-6 (IL-6) or Epidermal Growth Factor (EGF), to their cognate cell surface receptors. This binding event triggers the activation of receptor-associated Janus kinases (JAKs). The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for the SH2 (Src Homology 2) domain of latent, cytoplasmic STAT3 monomers.
Once recruited to the receptor, STAT3 is itself phosphorylated by JAKs on a critical tyrosine residue (Tyr705).[5] This phosphorylation event is the linchpin of STAT3 activation, inducing a conformational change that allows two phosphorylated STAT3 monomers to dimerize via reciprocal SH2 domain-phosphotyrosine interactions.[2] These stable STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby activating transcription of proteins involved in tumorigenesis, such as cyclin D1, Bcl-xL, and survivin.[3][6]
A Comparative Analysis of Direct STAT3 Inhibitors
The development of small molecules that directly inhibit STAT3 has primarily focused on disrupting key events in its activation cascade, most notably the SH2 domain-mediated dimerization or DNA binding. Here, we compare representatives from the imidazo[1,2-a]pyridine class with other established inhibitors.
The imidazo[1,2-a]pyridine scaffold has been identified as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs.[7] Recent efforts have focused on designing derivatives of this scaffold to target the STAT3 pathway.[8][9] While specific data for 7-Methyl-2-phenylimidazo[1,2-a]pyridine is not extensively published, related compounds from this class have shown potent STAT3 inhibitory activity. For instance, compound 3f , an imidazopyridine-tethered pyrazoline, inhibited the viability of MCF-7 breast cancer cells with an IC50 of 9.2 μM and demonstrated dose-dependent inhibition of STAT3 phosphorylation.[8] Another optimized derivative, compound 42 , was shown to block STAT3 phosphorylation and dimerization at low micromolar concentrations and inhibit the growth and migration of human gastric cancer cells.[9] These findings underscore the potential of this chemical class.
For this guide, we will use the data for compound 3f as a representative for the imidazo[1,2-a]pyridine class to facilitate a direct comparison with other benchmark inhibitors.
| Inhibitor | Chemical Class / Origin | Mechanism of Action | Target Domain | IC50 | Key Cellular Effects |
| Imidazopyridine (cpd 3f) | Synthetic Heterocycle | Inhibits STAT3 phosphorylation (Tyr705 & Ser727).[8] | Upstream Kinase / STAT3 | 9.2 µM (MCF-7 cell viability)[8] | Inhibits cell viability, reduces p-STAT3 levels in a dose- and time-dependent manner.[8] |
| Stattic | Non-peptidic Small Molecule | Prevents STAT3 dimerization and nuclear translocation.[10][11] | SH2 Domain | 5.1 µM (in vitro)[10] | Induces apoptosis in STAT3-dependent cancer cells, blocks IL-6-induced STAT3 activation.[10][12] |
| S3I-201 (NSC 74859) | Peptidomimetic | Disrupts STAT3:STAT3 complex formation.[6][13] | SH2 Domain | 86 µM (in vitro, DNA-binding)[13] | Inhibits expression of STAT3 target genes (Cyclin D1, Bcl-xL), induces apoptosis.[6][13] |
| Cryptotanshinone | Natural Product (Diterpene Quinone) | Inhibits STAT3 phosphorylation (Tyr705) and dimerization.[14][15] | SH2 Domain (putative) | ~5-10 µM (cellular p-STAT3 inhibition) | Induces apoptosis, inhibits proliferation and anchorage-dependent growth in cancer cells.[16][17] |
Narrative Comparison:
-
Imidazo[1,2-a]pyridine Derivatives: This class of compounds appears to act by inhibiting the phosphorylation of STAT3, suggesting they may target STAT3 itself or an upstream kinase like JAK.[8] The representative compound 3f , with an IC50 of 9.2 µM for cell viability, is comparable in potency to Stattic in cellular assays.[8] The versatility of the imidazo[1,2-a]pyridine scaffold allows for extensive structural optimization, which has led to derivatives with potent, low micromolar activity against STAT3 signaling.[9]
-
Stattic: As one of the most widely cited STAT3 inhibitors, Stattic serves as a crucial benchmark. It functions by directly binding to the STAT3 SH2 domain, thereby physically preventing the dimerization required for activation.[10][18] Its IC50 of 5.1 µM in a cell-free assay demonstrates potent inhibition of the dimerization event.[10] Its ability to induce apoptosis specifically in cancer cells with constitutively active STAT3 highlights the therapeutic potential of this mechanism.[11]
-
S3I-201 (NSC 74859): Identified through structure-based virtual screening, S3I-201 also targets the STAT3 SH2 domain to inhibit dimerization and subsequent DNA binding.[6] However, its reported in vitro IC50 of 86 µM is significantly higher than that of Stattic or the effective concentrations of imidazopyridine derivatives, suggesting lower potency.[13] Despite this, it effectively downregulates STAT3 target genes and shows anti-tumor efficacy in vivo, validating the SH2 domain as a druggable target.[6][13]
-
Cryptotanshinone: This natural product, extracted from Salvia miltiorrhiza, inhibits STAT3 activation and has demonstrated antitumor properties in various cancer models.[15][16] Computational modeling and experimental data suggest it binds to the SH2 domain, blocking STAT3 dimerization and function.[14] It effectively inhibits STAT3 phosphorylation in cancer cells at concentrations between 5-10 µM, placing its cellular potency in a similar range to Stattic and the imidazopyridine class.[15]
Experimental Protocols for Evaluating STAT3 Inhibitors
Validating the efficacy and mechanism of a novel STAT3 inhibitor requires a multi-pronged approach. The following protocols provide a self-validating system, moving from direct target engagement (inhibition of phosphorylation) to functional cellular outcomes (inhibition of transcriptional activity).
Protocol 1: Western Blot for Phospho-STAT3 (Tyr705)
This assay directly measures the phosphorylation status of STAT3, providing a clear readout of an inhibitor's ability to block its activation.
Rationale: Measuring the ratio of phosphorylated STAT3 (p-STAT3) to total STAT3 protein normalizes for any changes in overall protein expression, ensuring that a decrease in the p-STAT3 signal is due to inhibition of phosphorylation, not protein degradation. Using a positive control like IL-6, a potent STAT3 activator, is critical to confirm that the signaling pathway is active and responsive in the chosen cell line.
Step-by-Step Methodology:
-
Cell Seeding: Plate a cancer cell line with known constitutive or inducible STAT3 activation (e.g., MDA-MB-231, DU145) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with serum-free medium for 4-6 hours. This crucial step reduces basal signaling activity, leading to a cleaner, more robust induction upon stimulation.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of the test inhibitor (e.g., 1, 5, 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Add a known STAT3 activator, such as IL-6 (20 ng/mL), to the appropriate wells for 15-30 minutes. Include a non-stimulated control and a stimulated vehicle control.
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are essential to preserve the phosphorylation state of STAT3.
-
Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of each sample using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: After imaging, strip the membrane and re-probe with a primary antibody for total STAT3, followed by a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading across all lanes.
Protocol 2: STAT3-Dependent Luciferase Reporter Assay
This functional assay measures the transcriptional activity of STAT3, providing a quantitative assessment of the downstream consequences of its inhibition.[19]
Rationale: This assay provides a highly sensitive and quantitative readout of the entire STAT3 signaling cascade, from receptor activation to gene transcription. By using a plasmid containing a STAT3-specific response element driving luciferase expression, we can directly measure the functional output of nuclear STAT3.
Step-by-Step Methodology:
-
Transfection: Co-transfect cells (e.g., HEK293T or a cancer cell line) in a 24-well plate with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (e.g., pRL-TK). The Renilla plasmid serves as an internal control to normalize for transfection efficiency and cell number.
-
Recovery: Allow cells to recover and express the reporters for 24 hours.
-
Treatment and Stimulation: Serum starve the cells, pre-treat with the inhibitor or vehicle, and stimulate with IL-6 as described in the Western blot protocol.
-
Cell Lysis: Wash cells with PBS and lyse them using Passive Lysis Buffer (as per the manufacturer's instructions, e.g., Promega Dual-Luciferase® Reporter Assay System).
-
Luciferase Measurement:
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Use a dual-injection luminometer to first inject the firefly luciferase substrate and measure the luminescence.
-
Subsequently, inject the Stop & Glo® reagent, which quenches the firefly signal and activates the Renilla luciferase, and measure the second signal.
-
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each well. Normalize the data to the stimulated vehicle control to determine the percent inhibition for each inhibitor concentration.
Conclusion and Future Directions
The landscape of STAT3 inhibitors is diverse, encompassing synthetic small molecules and natural products that target different facets of the STAT3 activation pathway. While well-vetted inhibitors like Stattic and S3I-201 have validated the SH2 domain as a druggable target, their potency and selectivity can be improved. Natural products like Cryptotanshinone offer unique chemical scaffolds but often require medicinal chemistry efforts to enhance their drug-like properties.
In this context, the imidazo[1,2-a]pyridine scaffold represents a highly promising avenue for the development of novel STAT3 inhibitors.[8][9] The demonstrated low-micromolar efficacy of its derivatives, coupled with the scaffold's synthetic tractability and favorable pharmacological history, positions this class for significant future development.[7][8] The key challenge will be to optimize these compounds for higher potency and selectivity, moving from promising leads to preclinical candidates. The experimental workflows detailed in this guide provide a robust framework for such validation and optimization efforts, enabling researchers to rigorously compare novel agents against established benchmarks and accelerate the discovery of next-generation cancer therapeutics targeting the STAT3 pathway.
References
- Schust, J. et al. (2006) Stattic: a small-molecule inhibitor of STAT3 activation and dimerization. Chem Biol, 13, 1235-42. [Link: https://www.ncbi.nlm.nih.gov/pubmed/17114005]
- Lin, L. et al. (2012) Stat3 inhibitor Stattic exhibits potent antitumor activity and induces chemo- and radio-sensitivity in nasopharyngeal carcinoma. PLoS One, 7(1):e30720. [Link: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0030720]
- MedChemExpress. (n.d.). Stattic | STAT3 Inhibitor. MedChemExpress. [Link: https://www.medchemexpress.
- Schust, J. et al. (2006). Stattic: a small-molecule inhibitor of STAT3 activation and dimerization. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/17114005/]
- Synapse. (2024). What are STAT3 inhibitors and how do they work?. Synapse. [Link: https://www.synapse-database.
- He, L. et al. (2019). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters, 17(4), 3395–3406. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6434335/]
- Ogino, S. et al. (2011). STAT3 Expression, Molecular Features, Inflammation Patterns and Prognosis in a Database of 724 Colorectal Cancers. Clinical Cancer Research, 17(21), 6614–6624. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3206123/]
- Sigma-Aldrich. (n.d.). STAT3 Inhibitor V, Stattic. Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/calbiochem/573102]
- Selleck Chemicals. (n.d.). NSC 74859 (S3I-201) STAT3 Inhibitor. Selleck Chemicals. [Link: https://www.selleckchem.com/products/nsc-74859.html]
- Ayuso-Sacido, A. et al. (2011). A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation. Cancer Biology & Therapy, 11(1), 101-111. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3040822/]
- Tvardi Therapeutics. (2016). STAT3 Inhibitors in Cancer: A Comprehensive Update. Tvardi Therapeutics. [Link: https://link.springer.com/chapter/10.1007/978-3-319-42949-3_5]
- Mohammadi, M. et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Bioimpacts, 14(1), 63-75. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10945297/]
- Al-Ostoot, F.H. et al. (2022). De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells. Molecules, 27(19), 6614. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9572455/]
- ResearchGate. (n.d.). STAT3 inhibitors in clinical trials. ResearchGate. [Link: https://www.researchgate.net/figure/STAT3-inhibitors-in-clinical-trials_fig2_369796033]
- Mohammadi, M. et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/38505673/]
- ACS Central Science. (2023). Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. ACS Central Science. [Link: https://pubs.acs.org/doi/10.1021/acscentsci.3c00473]
- Wang, Y. et al. (2022). Structural optimization of Imidazo[1,2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. European Journal of Medicinal Chemistry, 244, 114841. [Link: https://pubmed.ncbi.nlm.nih.gov/36279720/]
- Li, W. et al. (2015). Cryptotanshinone, a Stat3 inhibitor, suppresses colorectal cancer proliferation and growth in vitro. Molecular Medicine Reports, 12(3), 3237-3242. [Link: https://pubmed.ncbi.nlm.nih.gov/26059345/]
- Sigma-Aldrich. (n.d.). STAT3 Inhibitor VI, S3I-201. Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/calbiochem/573099]
- Page, B. D. G. et al. (2016). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. Oncotarget, 7(43), 69461–69471. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5342691/]
- Wang, L. et al. (2010). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 15(10), 6649-6659. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6259340/]
- Selleck Chemicals. (n.d.). STAT3 isoform specific inhibitor. Selleck Chemicals. [Link: https://www.selleck.jp/screening/stat3-isoform-specific-inhibitor-library.html]
- Journal of Cancer Science and Clinical Therapeutics. (2024). The Role of STAT3 in Cancer Development and Progression. Journal of Cancer Science and Clinical Therapeutics. [Link: https://www.asterpharma.com/journals/index.php/JCSCT/article/view/1125]
- Sigma-Aldrich. (n.d.). Stat3 inhibitor. Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/calbiochem/573108]
- Wang, Y. et al. (2022). STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer. Cancers, 14(15), 3804. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9367280/]
- Frontiers. (2022). A Mini-Review of the Anticancer Properties of Cryptotanshinone: A Quinoid Diterpene Extracted From the Root of Salvia miotiorrhiza Bunge. Frontiers in Pharmacology. [Link: https://www.frontiersin.org/articles/10.3389/fphar.2022.842426/full]
- ResearchGate. (2019). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. [Link: https://www.researchgate.net/publication/337180292_Synthesis_and_Characterization_of_2-Phenylimidazo12-Apyridine_A_Privileged_Structure_for_Medicinal_Chemistry]
- Frontiers. (2023). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers in Chemistry. [Link: https://www.frontiersin.org/articles/10.3389/fchem.2023.1287664/full]
- ResearchGate. (2008). Cryptotanshinone inhibits STAT3-targeted proteins and induces... ResearchGate. [Link: https://www.researchgate.
- Frontiers. (2023). Editorial: The role of STAT3 signaling pathway in tumor progression. Frontiers in Oncology. [Link: https://www.frontiersin.org/articles/10.3389/fonc.2023.1189311/full]
- Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link: https://www.organic-chemistry.org/synthesis/heterocycles/fused/imidazo[1,2-a]pyridines.shtm]
- Frontiers. (2023). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers in Chemistry. [Link: https://www.frontiersin.org/articles/10.3389/fchem.2023.1287664]
- Siddiquee, K. et al. (2007). Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity. PNAS, 104(18), 7391-7396. [Link: https://www.pnas.org/doi/10.1073/pnas.0702030104]
- Molecular Cancer. (2018). Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition. Molecular Cancer, 17, 150. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6194692/]
- ACS Publications. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. [Link: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01140]
- Shin, D. et al. (2009). Cryptotanshinone Inhibits Constitutive Signal Transducer and Activator of Transcription 3 Function through Blocking the Dimerization in DU145 Prostate Cancer Cells. Cancer Research, 69(1), 193-202. [Link: https://aacrjournals.org/cancerres/article/69/1/193/68370/Cryptotanshinone-Inhibits-Constitutive-Signal]
- MedChemExpress. (n.d.). NSC 74859 (S3I-201). MedChemExpress. [Link: https://www.medchemexpress.com/s3i-201.html]
- UCL Discovery. (2018). The design, synthesis and evaluation of small-molecule inhibitors of signal transducer and activator of transcription 3 (STAT3). UCL Discovery. [Link: https://discovery.ucl.ac.uk/id/eprint/10055416/]
- ResearchGate. (2016). STAT3 Signaling in Cancer. ResearchGate. [Link: https://www.researchgate.
- Xu, D. et al. (2017). Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma. Oncotarget, 8(38), 64170-64180. [Link: https://pubmed.ncbi.nlm.nih.gov/28654902/]
- Abcam. (n.d.). S3I-201, STAT3 inhibitor. Abcam. [Link: https://www.abcam.
- Royal Society of Chemistry. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51, 1555-1575. [Link: https://pubs.rsc.org/en/content/articlelanding/2015/cc/c4cc08495k]
Sources
- 1. jebms.org [jebms.org]
- 2. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 Expression, Molecular Features, Inflammation Patterns and Prognosis in a Database of 724 Colorectal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tvarditherapeutics.com [tvarditherapeutics.com]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stattic | Cell Signaling Technology [cellsignal.com]
- 11. Stattic: a small-molecule inhibitor of STAT3 activation and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stat3 Inhibitor Stattic Exhibits Potent Antitumor Activity and Induces Chemo- and Radio-Sensitivity in Nasopharyngeal Carcinoma | PLOS One [journals.plos.org]
- 13. selleckchem.com [selleckchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cryptotanshinone, a Stat3 inhibitor, suppresses colorectal cancer proliferation and growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Stattic ≥95% (HPLC), STAT3 inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 19. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines for Researchers and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous marketed drugs and clinical candidates due to its wide range of biological activities.[1][2][3] Its therapeutic relevance has driven the development of a diverse array of synthetic methodologies, from classical condensation reactions to modern, highly efficient catalytic and multicomponent strategies. This guide provides a comparative analysis of the most prominent synthetic routes to this important scaffold. We will delve into the mechanistic underpinnings, practical advantages, and limitations of classical methods like the Tschitschibabin and Ortoleva-King reactions, and contrast them with modern strategies including transition metal-catalyzed cross-couplings, microwave-assisted synthesis, and multicomponent reactions. By presenting experimental data, detailed protocols, and a comparative framework, this document serves as a practical resource for researchers, scientists, and drug development professionals in selecting and optimizing the ideal synthetic route for their specific target molecules.
Introduction to Imidazo[1,2-a]pyridines
Significance in Medicinal Chemistry
Imidazo[1,2-a]pyridines are a class of fused nitrogen-bridged heterocyclic compounds that have garnered significant attention in medicinal chemistry.[2] The unique structural and electronic properties of this scaffold allow it to serve as a versatile pharmacophore, leading to a broad spectrum of biological activities including anti-cancer, anti-inflammatory, antiviral, and anxiolytic properties.[1][3] This has culminated in the successful development of several clinically used drugs, such as:
The therapeutic importance of this scaffold continues to inspire the development of novel synthetic methods to access structurally diverse analogues for drug discovery pipelines.[5]
Core Structure and Numbering
The imidazo[1,2-a]pyridine system consists of a pyridine ring fused to an imidazole ring. The standard IUPAC numbering convention, shown below, is crucial for the unambiguous identification of substituent positions.
Figure 1. Core structure and numbering of the imidazo[1,2-a]pyridine scaffold.
Classical Synthetic Routes
The foundational methods for constructing the imidazo[1,2-a]pyridine ring system, while sometimes limited by harsh conditions, are still relevant and often serve as the basis for modern improvements.
The Tschitschibabin Reaction
Historically, the term "Tschitschibabin reaction" refers to the amination of pyridines using sodium amide to produce 2-aminopyridines.[6][7] However, in the context of imidazo[1,2-a]pyridine synthesis, it describes the subsequent condensation of a 2-aminopyridine with an α-halocarbonyl compound. This two-step sequence is one of the most fundamental approaches to the scaffold.
The reaction proceeds via an initial SN2 reaction where the exocyclic nitrogen of 2-aminopyridine attacks the α-carbon of the haloketone, displacing the halide. The resulting intermediate then undergoes an intramolecular cyclization, where the endocyclic pyridine nitrogen attacks the carbonyl carbon. A final dehydration step yields the aromatic imidazo[1,2-a]pyridine ring. The reaction is typically performed by heating the reactants in a high-boiling solvent such as ethanol or dioxane, often in the presence of a base like sodium bicarbonate to neutralize the generated hydrohalic acid.[8]
-
Advantages: The primary advantage of this method is its simplicity and the use of readily available and inexpensive starting materials.
-
Limitations: The reaction often requires high temperatures and long reaction times. The use of α-haloketones can be problematic as they are often lachrymatory and unstable. Furthermore, the substrate scope can be limited, and yields may be moderate.
Synthesis of 2-phenylimidazo[1,2-a]pyridine:
-
To a solution of 2-aminopyridine (1.0 g, 10.6 mmol) in 30 mL of ethanol, add sodium bicarbonate (1.1 g, 13.2 mmol).
-
Add 2-bromoacetophenone (2.1 g, 10.6 mmol) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into 100 mL of ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford pure 2-phenylimidazo[1,2-a]pyridine.
The Ortoleva-King Reaction
The Ortoleva-King reaction provides a direct route to imidazo[1,2-a]pyridines from 2-aminopyridines and methyl ketones (e.g., acetophenones) in the presence of iodine.[9] This method avoids the pre-synthesis of lachrymatory α-haloketones.
The reaction begins with the formation of a pyridinium salt from the reaction of the methyl ketone with iodine and excess 2-aminopyridine, which acts as both a reactant and a base. This intermediate is essentially an in-situ generated α-haloketone equivalent. A second molecule of 2-aminopyridine then attacks this intermediate, leading to cyclization and subsequent aromatization to form the final product.[9][10]
This one-pot tandem process is efficient for a broad range of acetophenones and is compatible with various functional groups like hydroxyl, amino, and methoxy groups.[9] It has been successfully applied to the synthesis of derivatives that exhibit interesting photophysical properties, such as excited-state intramolecular proton transfer (ESIPT).[9][11]
One-Pot Synthesis of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine: [9]
-
In a sealed tube, mix 4-methoxyacetophenone (1.0 mmol), 2-aminopyridine (2.3 mmol), and iodine (1.2 mmol).
-
Heat the neat mixture at 110 °C for 4 hours.
-
Cool the reaction mixture to approximately 100 °C and add 5 mL of 1 M aqueous NaOH.
-
Heat the mixture at 100 °C for an additional 1 hour.
-
Cool to room temperature, and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired product.
Modern Synthetic Strategies
Modern synthetic chemistry has focused on developing more efficient, versatile, and environmentally benign methods. These include transition-metal catalysis, the use of alternative energy sources like microwaves, and step-economical multicomponent reactions.[12]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis offers a powerful tool for constructing the imidazo[1,2-a]pyridine skeleton, often under milder conditions than classical methods.
One notable palladium(II)-catalyzed approach involves the reaction of 2-aminopyridines with terminal acetylenes. The proposed mechanism involves the formation of an intermediate palladium-carbene complex, which then undergoes a 1,2-hydride shift and subsequent cyclization to yield 3-vinylimidazo[1,2-a]pyridines.[13] This provides a unique entry to functionalized products that can be further elaborated.
Palladium-catalyzed reactions are known for their excellent functional group tolerance. These methods can accommodate a wide range of substituents on both the 2-aminopyridine and the coupling partner, making them highly valuable for creating diverse molecular libraries.[13]
Copper-Catalyzed Reactions
Copper catalysis has emerged as a cost-effective and sustainable alternative to palladium for the synthesis of imidazo[1,2-a]pyridines.[5] Numerous copper-catalyzed protocols have been developed, showcasing high efficiency and broad applicability.
Copper is significantly more abundant and less expensive than palladium. Copper-catalyzed reactions often proceed under aerobic conditions, using air as a green oxidant, and demonstrate high tolerance for various functional groups.[14][15][16]
-
Aerobic Oxidative Synthesis: A CuI-catalyzed reaction between 2-aminopyridines and acetophenones proceeds via a catalytic Ortoleva-King type mechanism under an air atmosphere, offering an environmentally friendly approach.[17]
-
From Nitroolefins: A copper-catalyzed one-pot procedure enables the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and nitroolefins, using air as the terminal oxidant.[14][16] This method is general and suitable for constructing a variety of substituted products.[15]
-
Three-Component Coupling: The reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne, catalyzed by copper, provides a direct and efficient route to a broad range of imidazo[1,2-a]pyridines.[5]
Copper-Catalyzed Synthesis from 2-Aminopyridine and a Nitroolefin: [15]
-
To a screw-capped tube, add 2-aminopyridine (1.2 mmol), β-nitrostyrene (1.0 mmol), CuBr (0.1 mmol), and 3 mL of DMF.
-
Seal the tube and stir the mixture in a preheated oil bath at 80 °C. The reaction is open to the air.
-
Monitor the reaction by TLC. Upon completion (typically 8-12 hours), cool the reaction to room temperature.
-
Add 20 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
Microwave-Assisted Synthesis
Microwave irradiation has become a powerful tool in organic synthesis to accelerate reactions, increase yields, and promote greener chemistry.[18]
Microwave heating increases the kinetic energy of molecules through dielectric heating, leading to a rapid and uniform temperature increase throughout the reaction medium. This often results in dramatically reduced reaction times (minutes instead of hours), higher product yields, and cleaner reaction profiles compared to conventional heating.[1][18]
Numerous protocols, including the Tschitschibabin condensation and multicomponent reactions, have been adapted for microwave synthesis. For instance, the reaction of 2-aminopyridines with α-bromoketones can be completed in minutes with excellent yields under microwave irradiation, often in green solvents like water-isopropanol mixtures or even under solvent-free conditions.[18][19]
Microwave-Assisted Synthesis of 2-Aryl-imidazo[1,2-a]pyridines: [18]
-
In a microwave process vial, combine the substituted 2-aminopyridine (1.0 mmol), the α-bromoketone (1.1 mmol), and a 5 mL mixture of water and isopropanol (1:1).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 10-15 minutes.
-
After cooling, add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the pure product.
Multi-Component Reactions (MCRs)
MCRs are convergent synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[12] They are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity.[5]
By combining multiple synthetic steps into a single operation, MCRs reduce the need for purification of intermediates, save time and resources, and minimize waste generation. This makes them ideal for the construction of compound libraries for high-throughput screening.
The Groebke-Blackburn-Bienaymé (GBB) reaction is a cornerstone MCR for synthesizing 3-aminoimidazo[1,2-a]pyridine derivatives.[4] This powerful reaction involves the one-pot condensation of a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[2][3][19] The GBB reaction is highly versatile, with a broad substrate scope across all three components, enabling the synthesis of complex and diverse libraries of imidazo[1,2-a]pyridines.[4][20]
GBB Synthesis of N-tert-Butyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine: [21]
-
To a solution of 2-aminopyridine (1.0 mmol) and furfural (1.0 mmol) in 5 mL of methanol, add ammonium chloride (0.2 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add tert-butyl isocyanide (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 3-aminoimidazo[1,2-a]pyridine.
Comparative Analysis of Synthetic Routes
Choosing the optimal synthetic route depends on several factors, including the desired substitution pattern, cost of reagents, scalability, and environmental impact.
Summary Table of Key Performance Metrics
| Synthetic Route | Starting Materials | Key Reagents/Catalyst | Typical Conditions | Yields | Advantages | Limitations |
| Tschitschibabin | 2-Aminopyridine, α-Haloketone | Base (e.g., NaHCO₃) | Reflux, 4-12 h | Moderate-Good | Simple, inexpensive starting materials | Harsh conditions, lachrymatory reagents, limited scope |
| Ortoleva-King | 2-Aminopyridine, Methyl Ketone | Iodine (I₂) | 100-120 °C, 4-6 h | Moderate-Good | One-pot, avoids pre-made α-haloketones | High temperatures, use of stoichiometric iodine |
| Pd-Catalyzed | 2-Aminopyridine, Alkyne | Pd(II) catalyst | Room temp to 80 °C, 12-24 h | Good-Excellent | Mild conditions, high functional group tolerance | Expensive and toxic catalyst, often requires inert atmosphere |
| Cu-Catalyzed | 2-Aminopyridine, Ketone/Nitroolefin | Cu(I) salt (e.g., CuI, CuBr) | 80-110 °C, 8-16 h | Good-Excellent | Low-cost catalyst, aerobic conditions, good scope | May require higher temperatures than palladium |
| Microwave-Assisted | Various (e.g., 2-AP + α-haloketone) | Often catalyst-free | 100-150 °C, 5-30 min | Very Good-Excellent | Extremely fast, high yields, green solvents applicable | Requires specialized equipment, scalability can be an issue |
| GBB Reaction (MCR) | 2-Aminopyridine, Aldehyde, Isocyanide | Acid catalyst (Lewis or Brønsted) | Room temp to 60 °C, 12-24 h | Good-Excellent | High atom/step economy, rapid library synthesis | Isocyanides can be toxic and malodorous |
Decision-Making Flowchart for Method Selection
This flowchart provides a simplified guide for selecting a synthetic strategy based on common research and development goals.
Conclusion and Future Outlook
The synthesis of imidazo[1,2-a]pyridines has evolved significantly from the classical, often harsh, condensation methods to a sophisticated array of modern catalytic and multicomponent reactions. While classical routes like the Tschitschibabin and Ortoleva-King reactions remain valuable for their simplicity, modern strategies offer unparalleled efficiency, functional group tolerance, and access to molecular diversity. Copper-catalyzed reactions stand out for their balance of cost-effectiveness and efficiency, while multicomponent reactions like the GBB are unmatched for the rapid generation of compound libraries.
The future of imidazo[1,2-a]pyridine synthesis will likely focus on further enhancing sustainability and efficiency. This includes the development of more metal-free synthetic protocols, the application of photoredox catalysis to enable novel bond formations under mild conditions, and the integration of these advanced chemical methods into continuous flow manufacturing processes for safer and more scalable production. These innovations will continue to facilitate the discovery and development of new therapeutic agents based on this privileged scaffold.
References
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
- Boyadzhieva, S., & Gevrenova, R. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
- Kumar, A., & Kumar, V. (2020). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 24, 01002.
-
National Center for Biotechnology Information. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ResearchGate. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Retrieved from [Link]
-
Semantic Scholar. (2012). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
Preprints.org. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]
- Synfacts. (2014). Cu(I)- and Pd(II)-Catalyzed Synthesis of Functionalized Imidazo[1,2-a]pyridines. Synfacts, 10(05), 0478.
-
Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]
-
Bentham Science. (2025). Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Retrieved from [Link]
- Royal Society of Chemistry. (2022). Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New Journal of Chemistry.
- American Chemical Society. (2012). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry, 77(12), 5456–5464.
- American Chemical Society. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028.
-
MDPI. (n.d.). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Retrieved from [Link]
-
Scribd. (n.d.). Imidazo[1,2-a]pyridines Reactions & Prep. Retrieved from [Link]
-
Organic Chemistry Portal. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. Retrieved from [Link]
- Royal Society of Chemistry. (2014). On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones.
- National Center for Biotechnology Information. (2012). Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028.
- National Center for Biotechnology Information. (2018). The Groebke-Blackburn-Bienaymé Reaction. Current Opinion in Chemical Biology, 43, 31–38.
-
ResearchGate. (2025). Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]
-
ResearchGate. (2012). ChemInform Abstract: Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva-King Reaction. Retrieved from [Link]
- American Chemical Society. (2019). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent.
-
ResearchGate. (2014). Chichibabin Pyridine Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Retrieved from [Link]
-
Semantic Scholar. (2017). Novel one step synthesis of imidazo[1,2-a]pyridines and Zolimidine via iron/iodine-catalyzed Ortoleva-King type protocol. Retrieved from [Link]
-
Scientific Update. (2018). The Chichibabin amination reaction. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-conferences.org [bio-conferences.org]
- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. scribd.com [scribd.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 16. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to the Broad-Spectrum Antiviral Effects of Imidazo[1,2-a]pyridine Derivatives
In the perpetual arms race against viral pathogens, the scientific community is in constant pursuit of novel therapeutic agents with broad-spectrum activity. The ability to target multiple viral families with a single class of compounds would be a paradigm shift in antiviral therapy, particularly in the context of emerging and pandemic-level threats. This guide provides a comprehensive technical assessment of a promising class of heterocyclic compounds: the imidazo[1,2-a]pyridine derivatives. We will objectively compare their antiviral performance with established broad-spectrum agents, supported by experimental data and detailed protocols, to empower researchers and drug development professionals in their quest for the next generation of antiviral therapies.
Introduction to Imidazo[1,2-a]pyridines: A Scaffold of Antiviral Promise
The imidazo[1,2-a]pyridine core is a fused bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This privileged scaffold is not only synthetically accessible, allowing for extensive structure-activity relationship (SAR) studies, but has also demonstrated a remarkable range of pharmacological properties, including anticancer, anti-inflammatory, and, most pertinently, antiviral effects.[1] The inherent chemical stability and drug-like properties of this scaffold make it an attractive starting point for the development of novel therapeutic agents.
The broad-spectrum antiviral potential of imidazo[1,2-a]pyridine derivatives stems from their ability to interact with various viral and host-cell targets, disrupting the viral life cycle at multiple stages. This guide will delve into the specifics of their antiviral activity against a panel of clinically relevant viruses and benchmark their performance against established broad-spectrum antiviral drugs.
Comparative Analysis of Antiviral Activity
To provide a clear and objective comparison, the antiviral efficacy of selected imidazo[1,2-a]pyridine derivatives is presented alongside two well-established broad-spectrum antiviral agents: Remdesivir (a nucleotide analog) and Favipiravir (a viral RNA polymerase inhibitor). The data is summarized in the tables below, showcasing the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), the 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50 or CC50/IC50). A higher SI value is indicative of a more favorable therapeutic window.
Table 1: Antiviral Activity of Imidazo[1,2-a]pyridine Derivatives Against Various Viruses
| Compound/Derivative | Virus | Cell Line | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Compound 41 | Influenza A/PR/8/34 (H1N1) | MDCK | 0.29 | >100 | >344 | [2] |
| Compound 19 | Influenza A/PR/8/34 (H1N1) | MDCK | 0.95 | >100 | >105 | [2] |
| Imidazonaphthyridine (RO8191) | Chikungunya virus (CHIKV) | Vero-E6 | Not specified, SI reported | Not specified, SI reported | 37.3 | [3] |
| Imidazo[1,2-a]pyrazine A4 | Influenza A/H1N1/pdm09 (Oseltamivir-resistant) | MDCK | Potent Inhibition | Low Toxicity | High | [4][5] |
Table 2: Antiviral Activity of Comparator Broad-Spectrum Antivirals
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Remdesivir (GS-5734) | SARS-CoV-2 | Vero E6 | 0.77 | >100 | >129.87 | [6] |
| Remdesivir (GS-5734) | MERS-CoV | Calu-3 | 0.03 | >10 | >333 | [7] |
| Remdesivir (GS-5734) | SARS-CoV | HAE | 0.069 | Not Reported | Not Reported | [7] |
| Favipiravir (T-705) | Influenza A (H1N1) | MDCK | 11.36 - 17.05 | >400 | >23 - >35 | [8] |
| Favipiravir (T-705) | SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 | [9] |
| Favipiravir (T-705) | Human Metapneumovirus (HMPV) | Vero | 8 - 40 | >1500 | >37.5 - >187.5 | [10] |
Expert Interpretation: The data presented highlights the significant potential of imidazo[1,2-a]pyridine derivatives as broad-spectrum antiviral agents. Notably, Compound 41 exhibits sub-micromolar efficacy against Influenza A virus with a very high selectivity index, suggesting a promising safety profile.[2] While direct head-to-head comparisons are limited in the literature, the potency of some imidazo[1,2-a]pyridine derivatives appears to be in a comparable range to established drugs like Favipiravir for certain viruses. The diverse antiviral activity against both RNA viruses (Influenza, Chikungunya) underscores the broad-spectrum nature of this chemical scaffold. Further studies against a wider panel of viruses are warranted to fully elucidate their therapeutic potential.
Mechanistic Insights: How Do Imidazo[1,2-a]pyridines Inhibit Viruses?
The broad-spectrum activity of imidazo[1,2-a]pyridine derivatives is attributed to their ability to target key viral enzymes or host-cell pathways essential for viral replication. One of the primary mechanisms of action identified for some derivatives is the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[2] This enzyme is crucial for the replication of many RNA viruses and represents a highly conserved target, explaining the broad-spectrum potential.
In the case of influenza virus, specific imidazo[1,2-a]pyridine-3-carboxamide derivatives have been shown to bind to the PA-PB1 interface of the viral RdRp, thereby inhibiting its activity.[2] For other imidazo[1,2-a]pyrazine derivatives, the mechanism involves inducing the clustering of the viral nucleoprotein (NP) and preventing its nuclear accumulation, which is a critical step in the viral life cycle.[4][5]
Diagram: Proposed Mechanism of Action for Anti-Influenza Imidazo[1,2-a]pyridine Derivatives
Caption: Proposed mechanisms of action for anti-influenza imidazo[1,2-a]pyridine derivatives.
In contrast, the comparator drugs have well-defined mechanisms. Remdesivir is a prodrug that is metabolized to an adenosine nucleotide analog.[11][12] This active form competes with ATP for incorporation into nascent RNA chains by the viral RdRp, leading to delayed chain termination.[13] Favipiravir is also a prodrug that, once metabolized, is recognized as a purine nucleotide by the viral RdRp, leading to lethal mutagenesis of the viral genome.[14]
Experimental Protocols for Antiviral Assessment
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key experiments used to assess the antiviral activity and cytotoxicity of the compounds.
Plaque Reduction Assay (PRA) for Antiviral Efficacy (EC50)
The plaque reduction assay is the gold standard for quantifying the inhibition of viral replication.
Diagram: Plaque Reduction Assay Workflow
Caption: Workflow for the Plaque Reduction Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero, MDCK) into 6- or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare a series of 2-fold or 10-fold dilutions of the imidazo[1,2-a]pyridine derivative and comparator drugs in cell culture medium.
-
Viral Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with a dilution of virus calculated to produce 50-100 plaque-forming units (PFU) per well.
-
Drug Treatment: After a 1-hour adsorption period at 37°C, remove the viral inoculum and add the different concentrations of the test compounds to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: Overlay the cell monolayer with a semi-solid medium (e.g., containing 1% methylcellulose or agarose) mixed with the respective compound concentrations.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for the formation of distinct plaques (typically 2-4 days, depending on the virus).
-
Staining and Counting: After incubation, fix the cells (e.g., with 10% formalin) and stain with a solution of crystal violet. Aspirate the stain, wash the wells, and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
MTT Assay for Cytotoxicity (CC50)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Caption: Workflow for qPCR-based Viral Load Determination.
Step-by-Step Protocol:
-
Sample Preparation: Infect cells and treat with the test compounds as described for the plaque reduction assay.
-
Nucleic Acid Extraction: At a specific time point post-infection (e.g., 24 or 48 hours), harvest the cell culture supernatant or the cells themselves. Extract the viral nucleic acid (RNA or DNA) using a commercially available kit.
-
Reverse Transcription (for RNA viruses): For RNA viruses, convert the extracted RNA to cDNA using a reverse transcriptase enzyme.
-
qPCR Reaction: Prepare a qPCR master mix containing a DNA polymerase, dNTPs, a fluorescent dye (e.g., SYBR Green) or a specific probe, and primers designed to amplify a conserved region of the viral genome.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal at each cycle of amplification.
-
Data Analysis: Generate a standard curve using known quantities of a viral plasmid or a viral stock with a known titer. Determine the viral copy number in the experimental samples by interpolating their quantification cycle (Cq) values on the standard curve. The reduction in viral load in the treated samples compared to the untreated virus control indicates the antiviral activity of the compound.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold represents a highly promising platform for the development of novel broad-spectrum antiviral agents. The data presented in this guide demonstrates their potent activity against a range of viruses, with some derivatives exhibiting efficacy comparable to or exceeding that of established antiviral drugs. Their diverse mechanisms of action, including the inhibition of viral RdRp and nucleoprotein function, underscore their potential to combat a variety of viral pathogens.
To fully realize the therapeutic potential of this chemical class, future research should focus on:
-
Expanded Antiviral Screening: Systematic screening of imidazo[1,2-a]pyridine libraries against a wider panel of clinically relevant viruses, including emerging pathogens.
-
Mechanism of Action Studies: In-depth investigation into the specific molecular targets and pathways affected by these compounds to facilitate rational drug design and optimization.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of the most promising candidates.
-
Head-to-Head Comparative Studies: Direct comparison with other broad-spectrum antiviral agents under standardized experimental conditions to provide a definitive assessment of their relative performance.
By leveraging the insights and methodologies presented in this guide, the scientific community can accelerate the development of imidazo[1,2-a]pyridine-based antiviral therapies, bringing us one step closer to a new era of preparedness against viral diseases.
References
-
Agostini, M. L., et al. (2018). Coronavirus Susceptibility to the Antiviral Remdesivir (GS-5734) Is Mediated by the Viral Polymerase and the Proofreading Exoribonuclease. mBio, 9(2), e00221-18. [Link]
-
Baranovich, T., et al. (2013). T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro. Journal of Virology, 87(7), 3741–3751. [Link]
-
Chen, H., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science, 6(12), 1935–1946. [Link]
-
Gudmundsson, K. S., et al. (2007). Imidazo[1,2-a]pyridines with potent activity against herpesviruses. Bioorganic & Medicinal Chemistry Letters, 17(10), 2758-2762. [Link]
-
Jeon, S., et al. (2020). A promising antiviral candidate drug for the COVID-19 pandemic: A mini-review of remdesivir. Biomedicine & Pharmacotherapy, 130, 110528. [Link]
-
Jochmans, D., et al. (2016). Antiviral Activity of Favipiravir (T-705) against a Broad Range of Paramyxoviruses In Vitro and against Human Metapneumovirus in Hamsters. Antimicrobial Agents and Chemotherapy, 60(8), 4620–4629. [Link]
-
Li, P., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science. [Link]
-
Lin, C.-C., et al. (2021). Recent updates on the biological efficacy of approved drugs and potent synthetic compounds against SARS-CoV-2. RSC Medicinal Chemistry, 12(2), 183-206. [Link]
-
Mavel, S., et al. (2001). Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. Arzneimittel-Forschung, 51(4), 304-309. [Link]
-
Santos, J. I. dos, et al. (2023). Imidazonaphthyridine effects on Chikungunya virus replication: Antiviral activity by dependent and independent of interferon type 1 pathways. Virus Research, 325, 199029. [Link]
-
Wang, M., et al. (2020). Remdesivir and chloroquine effectively inhibit the recently emerged novel coronavirus (2019-nCoV) in vitro. Cell Research, 30(3), 269–271. [Link]
-
Wu, F., et al. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry, 283, 118399. [Link]
-
Zhu, W., et al. (2021). Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations. Clinical and Translational Science, 14(4), 1239-1243. [Link]
-
Gilead Sciences, Inc. (2020). REMDESIVIR (GS-5734™). PMDA. [Link]
-
Furuta, Y., et al. (2013). T-705 (favipiravir), a novel viral RNA polymerase inhibitor. Antiviral Research, 100(2), 446-454. [Link]
-
Mendenhall, M., et al. (2011). T-705 (Favipiravir) Inhibition of Arenavirus Replication in Cell Culture. Antimicrobial Agents and Chemotherapy, 55(2), 782–787. [Link]
-
Caly, L., et al. (2020). The FDA-approved drug ivermectin inhibits the replication of SARS-CoV-2 in vitro. Antiviral Research, 178, 104787. [Link]
-
Gendrot, M., et al. (2023). Favipiravir and ivermectin show in vitro synergistic antiviral activity against SARS-CoV-2. Frontiers in Pharmacology, 14, 1269324. [Link]
-
Barrows, N. J., et al. (2016). A Screen of FDA-Approved Drugs for Inhibitors of Zika Virus Infection. Cell Host & Microbe, 20(2), 259–270. [Link]
-
Kim, J., et al. (2022). In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants. Journal of Bacteriology and Virology, 52(4), 159-165. [Link]
-
Brown, A. J., et al. (2019). Broad spectrum antiviral remdesivir inhibits human endemic and zoonotic deltacoronaviruses with a highly divergent RNA dependent RNA polymerase. Antiviral Research, 169, 104541. [Link]
-
Gilead. (n.d.). VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity. Retrieved January 24, 2026, from [Link]
-
Furuta, Y., et al. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 93(7), 449–463. [Link]
-
Wang, Y., et al. (2020). In vitro screening of existing clinical drugs for the treatment of COVID-19. Acta Pharmaceutica Sinica B, 10(6), 1175-1180. [Link]
-
protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. [Link]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazonaphthyridine effects on Chikungunya virus replication: Antiviral activity by dependent and independent of interferon type 1 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Broad spectrum antiviral remdesivir inhibits human endemic and zoonotic deltacoronaviruses with a highly divergent RNA dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Antiviral Activity of Favipiravir (T-705) against a Broad Range of Paramyxoviruses In Vitro and against Human Metapneumovirus in Hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pmda.go.jp [pmda.go.jp]
- 12. A promising antiviral candidate drug for the COVID-19 pandemic: A mini-review of remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
